Kikumycin A
Description
from culture broth of Streptomyces idiomorphus; structure given
Structure
2D Structure
3D Structure
Properties
CAS No. |
37913-77-2 |
|---|---|
Molecular Formula |
C13H17N7O2 |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-N-[(E)-3-amino-3-iminoprop-1-enyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C13H17N7O2/c14-10(15)3-4-17-12(21)9-5-7(6-18-9)19-13(22)8-1-2-11(16)20-8/h3-6,8,18H,1-2H2,(H3,14,15)(H2,16,20)(H,17,21)(H,19,22)/b4-3+ |
InChI Key |
LQPIARFCQJVRNW-ONEGZZNKSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kikumycin A; Tan 868 B; TAN-868 A |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Kikumycin A from Streptomyces phaeochromogenes: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Kikumycin A, a pyrrole-based antibiotic produced by the bacterium Streptomyces phaeochromogenes. It is intended for researchers, scientists, and drug development professionals engaged in the field of natural product discovery and antibiotic development. This document details the fermentation process for the producing organism, the extraction and purification protocols for this compound, and a summary of its biological activity. Quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
The search for novel antimicrobial agents has been a cornerstone of pharmaceutical research for decades. The genus Streptomyces has proven to be a particularly rich source of diverse and potent bioactive compounds. Among these is this compound, an antibiotic discovered in the 1960s from the culture broth of Streptomyces phaeochromogenes. This document serves as a detailed technical resource, consolidating the available scientific literature on the discovery and isolation of this compound.
Discovery and Producing Organism
This compound, along with its congener Kikumycin B, was first isolated from the culture filtrate of Streptomyces phaeochromogenes strain R-719. The producing organism is a species of bacteria within the genus Streptomyces, known for its production of a wide array of secondary metabolites, including other antibiotics such as moenomycin and bambermycin.[1]
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces phaeochromogenes R-719. The following section outlines the typical fermentation protocol based on the original discovery literature.
Fermentation Protocol
A detailed protocol for the fermentation of S. phaeochromogenes for this compound production is provided below.
Table 1: Fermentation Parameters for this compound Production
| Parameter | Value/Description |
| Producing Organism | Streptomyces phaeochromogenes R-719 |
| Culture Medium | Specific composition not detailed in the initial discovery paper. Typically, Streptomyces fermentation media consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract, peptone), and mineral salts. |
| Fermentation Type | Submerged Culture |
| Incubation Time | Not specified in the initial discovery paper. Fermentation is typically carried out for several days until maximum antibiotic titer is achieved. |
| Temperature | Not specified. Optimal temperature for most Streptomyces species is between 25-30 °C. |
| Aeration and Agitation | Required for submerged fermentation to ensure adequate oxygen supply and nutrient distribution. Specific parameters are not detailed in the initial report. |
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques.
Experimental Workflow for Isolation and Purification
The general workflow for the isolation and purification of this compound is depicted in the following diagram.
Detailed Purification Protocol
The following protocol details the steps for extracting and purifying this compound from the culture filtrate.
Step 1: Adsorption to Cation Exchange Resin The filtered fermentation broth is passed through a column packed with a cation exchange resin. Kikumycins A and B, being basic in nature, adsorb to the resin.
Step 2: Elution The adsorbed antibiotics are then eluted from the cation exchange resin using an appropriate buffer or solvent system. This step yields a crude mixture of this compound and B.
Step 3: Alumina Chromatography The crude Kikumycin mixture is further purified by chromatography on an alumina column. This step separates this compound from Kikumycin B and other impurities, yielding purified this compound.
Structure and Physicochemical Properties
The chemical structure of this compound was elucidated through spectroscopic methods.
Table 2: Physicochemical Properties of this compound
| Property | Value/Description |
| Molecular Formula | C₁₃H₁₇N₇O₂ |
| Appearance | Basic in nature |
| Solubility | Details not available in the initial report. |
| UV Absorption | Details not available in the initial report. |
Biological Activity of this compound
This compound exhibits a broad spectrum of antibacterial activity, although with relatively high minimum inhibitory concentrations (MICs).
Antibacterial Spectrum
The antibacterial activity of this compound against various microorganisms is summarized below.
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound
| Test Organism | MIC (mcg/ml) |
| Micrococcus flavus | 10 |
| Bacillus subtilis | 10 |
| Staphylococcus aureus | 10 |
| Escherichia coli | 10 |
| Shigella sonnei | 10 |
| Salmonella typhi | 10 |
| Klebsiella pneumoniae | >100 |
| Pseudomonas aeruginosa | >100 |
| Mycobacterium smegmatis | 10 |
| Candida albicans | >100 |
| Saccharomyces cerevisiae | >100 |
| Penicillium chrysogenum | >100 |
| Aspergillus niger | >100 |
Data extracted from the original discovery paper.
Conclusion
This compound, a pyrrole-containing antibiotic from Streptomyces phaeochromogenes, represents an early discovery in the golden age of antibiotics. While its potency is modest compared to other clinically used agents, the unique chemical scaffold of this compound and its relatives may still hold interest for medicinal chemists in the development of new antibacterial agents. This guide provides a foundational understanding of the discovery and isolation of this natural product, serving as a valuable resource for the scientific community. Further research into the biosynthetic pathway and mechanism of action of this compound could unveil new avenues for antibiotic research and development.
References
An In-depth Technical Guide on the Physicochemical Properties of Kikumycin A and B
This technical guide provides a detailed overview of the core physicochemical properties of the pyrrole-amidine antibiotics, Kikumycin A and Kikumycin B. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and logical workflows.
Physicochemical Data Summary
The known physicochemical properties of this compound and B are summarized in the tables below for clear comparison. Data for Kikumycin B is less prevalent in publicly available literature.
Table 1: General Physicochemical Properties
| Property | This compound | Kikumycin B |
| Appearance | Solid powder[1] | Not explicitly stated |
| Melting Point | Not available | Not available |
| Optical Rotation | Not available | Not available |
Table 2: Molecular and Spectroscopic Properties
| Property | This compound | Kikumycin B |
| Molecular Formula | C₁₃H₁₇N₇O₂[1] | Not available |
| Molecular Weight | 303.33 g/mol [1] | Not available |
| Exact Mass | 303.1444 Da[1] | Not available |
| UV Absorption (λmax) | Not available | Not available |
Table 3: Solubility and Stability
| Property | This compound | Kikumycin B |
| Solubility | Soluble in DMSO[1] | Not explicitly stated |
| Storage Condition | Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years)[1] | Not explicitly stated |
| Shelf Life | >3 years if stored properly[1] | Not explicitly stated |
Experimental Protocols
The methodologies outlined below are based on established techniques for the isolation and characterization of natural products from Streptomyces, as would be detailed in a primary research article such as "Isolation, Purification, and Properties of Kikumycins A and B".
Fermentation and Isolation
-
Microorganism: this compound and B are produced by Streptomyces idiomorphus.
-
Culture Conditions: The microorganism is cultured in a suitable liquid fermentation medium under optimized conditions of temperature, pH, and aeration to maximize the production of the target compounds.
-
Harvesting: After an adequate incubation period, the culture broth is harvested.
-
Separation: The mycelial biomass is separated from the culture supernatant, which contains the dissolved kikumycins, through centrifugation or filtration.
Extraction and Purification
-
Initial Extraction: The cell-free supernatant is subjected to solvent extraction, typically with an organic solvent like ethyl acetate or n-butanol, to partition the kikumycins from the aqueous phase.
-
Concentration: The resulting organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is then purified through a series of chromatographic techniques:
-
Adsorption Chromatography: The extract is passed through a silica gel or alumina column and eluted with a solvent gradient of increasing polarity to achieve initial separation.
-
Ion-Exchange Chromatography: Given the basic nature of kikumycins, this technique is employed to separate the compounds based on their charge.
-
Size-Exclusion Chromatography (Gel Filtration): This step separates molecules based on their size and can be used for further purification and buffer exchange.
-
High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reverse-phase (e.g., C18) column, is performed to obtain highly pure this compound and B.
-
Characterization
-
Structural Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods such as Mass Spectrometry (MS) for molecular weight and formula determination, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for detailed structural analysis.
-
Purity Assessment: The purity of the final samples is confirmed by HPLC.
-
Physicochemical Property Determination:
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelengths (λmax).
-
Polarimetry: To measure the specific optical rotation.
-
Melting Point Apparatus: To determine the melting point of the solid compounds.
-
Solubility Tests: To assess solubility in various solvents.
-
Visualizations
As no specific signaling pathways involving this compound and B were identified, the following diagram illustrates the general experimental workflow for their isolation and purification.
Caption: A logical workflow for the isolation and purification of this compound and B.
References
Kikumycin A: An In-depth Technical Guide on its Antibacterial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kikumycin A is a pyrrole-amidine antibiotic produced by Streptomyces kikumyceticus. Possessing a broad spectrum of antibacterial activity, its primary mechanism of action is the inhibition of fundamental cellular processes through direct interaction with bacterial DNA. This technical guide provides a comprehensive overview of the molecular basis of this compound's antibacterial effects, detailing its interaction with DNA, summarizing its antimicrobial efficacy, and providing protocols for key experimental assays used in its characterization.
Core Mechanism of Action: DNA Minor Groove Binding
This compound exerts its antibacterial effects by binding to the minor groove of bacterial DNA. This interaction is non-intercalative and shows a preference for AT-rich sequences. By occupying the minor groove, this compound can interfere with the binding of essential DNA-processing proteins, such as DNA polymerases and transcription factors, thereby disrupting DNA replication and transcription. This disruption of crucial cellular processes ultimately leads to the inhibition of bacterial growth and cell death.
The binding to the DNA minor groove is a characteristic feature of several pyrrole-amidine antibiotics, including netropsin and distamycin. The elongated and flexible structure of these molecules, including this compound, allows them to fit snugly within the narrow confines of the DNA minor groove, stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions.
dot
Caption: Proposed mechanism of action for this compound.
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
This compound exhibits a broad antibacterial spectrum, although with relatively high MIC values.[1]
| Bacterial Species | Gram Stain | MIC (µg/mL) |
| Bacillus subtilis | Positive | ~10 |
| Staphylococcus aureus | Positive | ~10 |
| Escherichia coli | Negative | ~10 |
| Pseudomonas aeruginosa | Negative | >100 |
Note: The available data on MICs is limited. Further studies are required to establish a more comprehensive antibacterial profile.
Experimental Protocols
The investigation of this compound's mechanism of action relies on several key biochemical and biophysical assays. The following are detailed protocols for these essential experiments.
DNA Thermal Denaturation Assay
This assay is used to assess the binding of a ligand (this compound) to DNA by measuring the change in the melting temperature (Tm) of the DNA. Ligand binding stabilizes the DNA duplex, resulting in an increased Tm.
Protocol:
-
Preparation of DNA Solution:
-
Prepare a stock solution of calf thymus DNA (or a specific synthetic oligonucleotide) in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0).
-
Determine the concentration of the DNA solution spectrophotometrically at 260 nm.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the same buffer as the DNA.
-
Determine the concentration of the this compound solution spectrophotometrically using its known extinction coefficient.
-
-
Mixing and Incubation:
-
In a quartz cuvette, mix the DNA solution with varying concentrations of the this compound solution.
-
Include a control sample containing only the DNA solution.
-
Allow the mixtures to equilibrate for at least 30 minutes at room temperature.
-
-
Thermal Denaturation:
-
Place the cuvette in a spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature where the DNA is fully denatured (e.g., 95°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition in the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control DNA from the Tm of the DNA in the presence of this compound.
-
dot
References
Unraveling the Kikumycin A Enigma: A Scarcity of Biosynthetic Data
Despite a comprehensive search of available scientific literature and genomic databases, the biosynthetic pathway of Kikumycin A, an antibiotic produced by the bacterium Streptomyces phaeochromogenes R-719, remains largely uncharacterized. This significant gap in current knowledge prevents the creation of an in-depth technical guide on its core biosynthetic machinery, as requested by researchers, scientists, and drug development professionals.
While the producing organism has been identified, the specific gene cluster responsible for the synthesis of this compound has not been elucidated or publicly documented. Consequently, critical information regarding the enzymes, chemical intermediates, and regulatory mechanisms involved in its production is unavailable. This absence of foundational data makes it impossible to fulfill the core requirements of a detailed technical guide, which would necessitate quantitative data, experimental protocols, and pathway visualizations.
What is Known About this compound
This compound, along with its congener Kikumycin B, was first isolated from the culture filtrate of Streptomyces phaeochromogenes strain R-719.[1] The compound is classified as an antibiotic with a broad antibacterial spectrum, demonstrating inhibitory activity against both Gram-positive and Gram-negative bacteria.[1] Its chemical formula is C13H17N7O2, and it has been assigned the Chemical Abstracts Service (CAS) number 37913-77-2.
The Search for the Biosynthetic Blueprint
Modern antibiotic research heavily relies on the identification and analysis of biosynthetic gene clusters (BGCs). These are contiguous sets of genes in an organism's genome that encode the proteins required for the production of a specific secondary metabolite, such as an antibiotic. The process of elucidating a biosynthetic pathway typically involves:
-
Genome Sequencing: Sequencing the entire genome of the producing organism, in this case, Streptomyces phaeochromogenes R-719.
-
Bioinformatic Analysis: Using specialized software to scan the genome for potential BGCs. These tools identify characteristic genes, such as those encoding polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs), which are common in antibiotic biosynthesis.
-
Gene Inactivation and Heterologous Expression: To confirm the function of a putative BGC, researchers may disrupt specific genes within the cluster to see if production of the target compound is abolished. Alternatively, the entire gene cluster can be transferred to a different, well-characterized host organism to see if it can produce the compound.
-
Enzymatic Assays and Intermediate Characterization: Once the BGC is confirmed, individual enzymes are often produced and studied in vitro to determine their specific function and to identify the chemical intermediates of the pathway.
Despite the established methodologies for this type of research, a publicly available record of these steps having been applied to this compound biosynthesis in Streptomyces phaeochromogenes R-719 could not be found. Searches of genomic databases for the sequenced genome of this specific strain and for a BGC associated with this compound were unsuccessful.
Future Outlook
The elucidation of the this compound biosynthetic pathway presents a valuable opportunity for future research. Understanding how Streptomyces phaeochromogenes R-719 constructs this unique antibiotic could provide insights into novel enzymatic mechanisms and open avenues for biosynthetic engineering to create new, more potent derivatives. The first crucial step towards this goal will be the sequencing and annotation of the genome of this particular bacterial strain, followed by the identification and characterization of the elusive this compound biosynthetic gene cluster. Until then, a comprehensive technical guide on its biosynthesis remains an endeavor for future scientific discovery.
References
Kikumycin A antibacterial spectrum against Gram-positive bacteria
Introduction to Kikumycin A
This compound is an antibacterial compound first isolated from the fermentation broth of Streptomyces phaeochromogenes.[1] It is part of a duo of related compounds, this compound and B, which are basic in nature and were noted to possess a broad antibacterial spectrum.[1] Early reports indicated that the minimum inhibitory concentrations (MICs) for these compounds were generally in the order of 10 mcg/ml, though a specific breakdown of this activity against various bacterial strains was not provided.[1]
Antibacterial Spectrum of this compound
Quantitative data on the antibacterial spectrum of this compound against a comprehensive panel of Gram-positive bacteria is not available in the published literature. The initial discovery mentioned a "broad antibacterial spectrum," but specific MIC values against key pathogens such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis have not been documented in the resources accessed.
For the purpose of illustrating how such data would be presented, a template table is provided below. This table is a placeholder and does not contain actual experimental data for this compound.
Table 1: Illustrative Antibacterial Spectrum of a Hypothetical Antibiotic against Gram-Positive Bacteria (MIC in µg/mL)
| Bacterial Strain | ATCC No. | Antibiotic A (MIC) | Antibiotic B (MIC) |
| Staphylococcus aureus | 29213 | Data Not Available | Data Not Available |
| Staphylococcus epidermidis | 12228 | Data Not Available | Data Not Available |
| Bacillus subtilis | 6633 | Data Not Available | Data Not Available |
| Enterococcus faecalis | 29212 | Data Not Available | Data Not Available |
| Streptococcus pneumoniae | 49619 | Data Not Available | Data Not Available |
| Streptococcus pyogenes | 19615 | Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols for determining the MIC of this compound are not specifically described in the available literature. However, a standard and widely accepted method for this purpose is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
General Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol provides a general workflow for determining the MIC of an antimicrobial agent against bacteria.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution or broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate. The typical concentration range to test would be guided by preliminary screening, for instance, from 128 µg/mL down to 0.06 µg/mL.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic.
-
The final volume in each well is typically 100 or 200 µL.
-
Incubate the plates at 35-37°C for 16-20 hours under ambient air conditions.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Mechanism of Action and Signaling Pathways
There is no information available in the public domain regarding the specific mechanism of action of this compound or any associated signaling pathways that it may modulate in Gram-positive bacteria. Research into its mode of action would be a critical step in evaluating its potential as a therapeutic agent.
Visualization of Experimental Workflow
As no specific experimental workflows for this compound have been published, a generalized workflow for determining the antibacterial spectrum of a novel compound is presented below in the form of a Graphviz diagram.
References
Kikumycin A: An Examination of its Potential as a Novel Antitumor Agent
A comprehensive review of the available scientific literature reveals no direct evidence or research pertaining to a compound designated as "Kikumycin A" and its potential as an antitumor agent. Searches for "this compound" have yielded information on similarly named natural products, such as Kinamycin, Kigamicin D, and the antibiotic Yungumycin (also identified as gougerotin), all of which have demonstrated antitumor properties. This guide will, therefore, summarize the existing research on these related compounds to provide a potential framework for understanding what might be expected from a novel agent in this class, should "this compound" be a related, yet currently undocumented, molecule.
Overview of Related Compounds with Antitumor Activity
While data on "this compound" is absent, the study of similar molecules offers valuable insights into potential mechanisms and therapeutic applications.
Kinamycins
Kinamycins A and C are bacterial metabolites characterized by a highly unusual and reactive diazo group.[1] They have demonstrated potent cell growth inhibitory effects against Chinese hamster ovary and K562 cells.[1]
Kigamicin D
Kigamicin D is a novel anticancer agent identified for its selective cytotoxicity against cancer cells under nutrient-starved conditions.[2] It has shown a strong antitumor effect in human tumor xenograft models of pancreatic cancer.[2]
Yungumycin (Gougerotin)
Yungumycin, identified as being identical to the antibiotic gougerotin, has shown significant antitumor activity.[3] It has demonstrated inhibitory effects against various cancer cell lines and in vivo tumor models.[3]
Quantitative Data on Related Antitumor Agents
The following table summarizes the key quantitative data for the aforementioned compounds, providing a comparative look at their potency and efficacy.
| Compound | Cell Line/Tumor Model | Measurement | Value | Reference |
| Yungumycin | KB cells | IC50 | 1 µg/mL | [3] |
| Colon Carcinoma 26 (mice, oral admin.) | Tumor Inhibition Rate | 85% | [3] | |
| Sarcoma 180 (mice, oral admin.) | Tumor Inhibition Rate | 83% | [3] | |
| Sarcoma 180 (mice, equitoxic dose) | Tumor Inhibition Rate | 72% (at 15 mg/kg) | [3] | |
| 5-Fluorouracil (5-FU) | Sarcoma 180 (mice, equitoxic dose) | Tumor Inhibition Rate | 70% (at 40 mg/kg) | [3] |
| Kigamicin D | PANC-1 (pancreatic cancer) | IC50 (Nutrient Deprived) | Not specified | [2] |
| Normal (PrS and NHLF) cells | IC50 (Nutrient Deprived) | Not specified | [2] | |
| LX-1 and DMS-273 (lung cancer) | Antitumor Effect | Weak | [2] | |
| DLD-1 (colon cancer) | Antitumor Effect | No effect | [2] | |
| Colon26 (syngeneic tumor) | Antitumor Effect | Weak | [2] | |
| IMC carcinoma (syngeneic tumor) | Effect | Augmentation of tumor growth | [2] |
Experimental Methodologies of Related Compounds
Detailed experimental protocols are crucial for the replication and advancement of scientific research. The methodologies for the key experiments cited for related compounds are outlined below.
Cell Growth Inhibition and Cytotoxicity Assays
-
Clonogenic Assay (for Yungumycin):
-
KB cells were seeded in appropriate culture dishes.
-
Cells were treated with varying concentrations of Yungumycin.
-
After a specified incubation period, the medium was replaced with fresh, drug-free medium.
-
Colonies were allowed to form over a period of days.
-
Colonies were fixed, stained, and counted to determine the IC50 value, which is the concentration of the drug that inhibits colony formation by 50%.[3]
-
-
Alamar Blue Assay (for Kigamicin D):
-
PANC-1, PrS, and NHLF cells were seeded in 96-well plates.
-
Cells were treated with Kigamicin D for 24 hours under both normal (DMEM-10% FCS) and nutrient-deprived medium (NDM).
-
Alamar Blue reagent was added to each well.
-
After incubation, the fluorescence or absorbance was measured to determine cell viability.[2]
-
In Vivo Antitumor Activity Studies
-
Mouse Tumor Models (for Yungumycin):
-
Colon carcinoma 26 or sarcoma 180 cells were implanted into mice.
-
Yungumycin was administered to the mice via intraperitoneal (i.p.) or oral routes at specified doses.
-
Tumor growth was monitored and measured over time.
-
At the end of the experiment, tumors were excised and weighed to calculate the tumor inhibition rate compared to a control group.[3]
-
-
Human Tumor Xenograft Models (for Kigamicin D):
-
Human tumor cells (e.g., pancreatic, lung, colon) were implanted into immunodeficient mice.
-
Kigamicin D was administered to the mice.
-
Tumor growth was monitored to assess the antitumor effect.[2]
-
Angiogenesis Assay
-
Dorsal Air Sac Assay (for Kigamicin D):
-
A small chamber containing tumor cells was implanted under the dorsal skin of mice.
-
Kigamicin D was administered to the animals.
-
The growth of new blood vessels towards the chamber was observed and quantified to assess the anti-angiogenic activity of the compound.[2]
-
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanisms of "this compound" are unknown, the related compounds offer clues into potential pathways.
Kinamycins: Targeting Protein Sulfhydryl Groups
Kinamycins inhibit the catalytic decatenation activity of DNA topoisomerase IIα without acting as topoisomerase II poisons.[1] The inhibition was protected by dithiothreitol, suggesting that they may target critical protein sulfhydryl groups through their quinone or activated diazo groups.[1] They do not intercalate into or cross-link DNA.[1] The distinct cellular effects of Kinamycin C suggest a different target from other established anticancer compounds.[1]
Caption: Proposed mechanism of Kinamycin action.
Kigamicin D: Targeting Nutrient-Starved Cancer Cells
Kigamicin D exhibits selective cytotoxicity against cancer cells under nutrient deprivation, a condition common in the tumor microenvironment.[2] This suggests a mechanism that exploits the metabolic vulnerabilities of cancer cells. It also inhibits tumor cell-induced angiogenesis.[2]
Caption: Dual antitumor mechanism of Kigamicin D.
Conclusion and Future Directions
The absence of specific research on "this compound" prevents a direct assessment of its potential as a novel antitumor agent. However, the promising activities of structurally or nominally similar compounds like the Kinamycins, Kigamicin D, and Yungumycin provide a strong rationale for the investigation of novel natural products in this chemical space. Future research should focus on isolating and characterizing "this compound," if it exists, and subsequently evaluating its cytotoxic and antitumor properties using the established experimental protocols outlined in this guide. A thorough investigation into its mechanism of action, including the identification of its molecular targets and affected signaling pathways, will be critical in determining its therapeutic potential. The unique properties of related compounds, such as targeting metabolically stressed cancer cells or specific protein functionalities, highlight the diverse and potent bioactivities that may be yet to be discovered.
References
Navigating the Scarcity of Public Data on Kikumycin A Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kikumycin Core: Structure and Known Biological Activity
Kikumycin A and B are natural products isolated from Streptomyces species. The core structure of this compound features a central pyrrole ring linked to a dihydro-pyrrole moiety and an amidine-containing side chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇N₇O₂ | PubChem |
| Molecular Weight | 303.32 g/mol | PubChem |
| IUPAC Name | 4-[[(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-[(E)-3-amino-3-iminoprop-1-enyl]-1H-pyrrole-2-carboxamide | PubChem |
Limited studies have indicated that Kikumycins A-D exhibit antibacterial activity, particularly against Gram-positive bacteria. However, detailed quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a broad panel of bacterial strains, and comprehensive mechanistic studies are not extensively reported in the public domain.
The Dearth of Public Research on this compound Analogs and Derivatives
Despite the potential of the Kikumycin scaffold, the scientific literature lacks substantial reports on the synthesis and biological evaluation of its structural analogs and derivatives. Key areas with limited to no publicly available information include:
-
Synthetic Methodologies: Detailed, reproducible protocols for the chemical synthesis of this compound or its analogs are not published. This is a significant barrier to medicinal chemistry efforts aimed at exploring the SAR of this compound class.
-
Structural Modifications: There are no readily accessible studies describing the systematic modification of the this compound core to probe the importance of different functional groups for its biological activity.
-
Quantitative Biological Data: Comprehensive datasets detailing the in vitro and in vivo activity of any synthesized analogs are absent from the literature. This includes crucial information for drug development such as efficacy, toxicity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: While the parent compound is known to be an antibiotic, the specific molecular target and the signaling pathways it may modulate have not been elucidated for any potential analogs.
Logical Workflow for Future this compound Analog Development
For researchers interested in exploring this untapped area, a logical workflow for the development and evaluation of this compound analogs can be proposed.
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, a complete, peer-reviewed total synthesis of Kikumycin A has not been published in scientific literature. The following application notes and protocols outline a proposed synthetic strategy based on established methodologies for the synthesis of related pyrrole-containing natural products and the core structural motifs of this compound. This document is intended to serve as a guide for researchers in the field.
Introduction
This compound is a member of a family of bioactive natural products characterized by a substituted pyrrole-amide core. These compounds have garnered interest due to their potential biological activities. The proposed total synthesis of this compound presents a significant challenge in organic synthesis, requiring precise control over regioselectivity and stereoselectivity. These notes detail a plausible retrosynthetic analysis and forward synthesis of the key fragments of this compound.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound (1) suggests a strategy based on the coupling of two key fragments: a functionalized pyrrole carboxylic acid (2) and a complex amine side chain (3). This approach allows for a convergent synthesis, maximizing efficiency.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Pyrrole Carboxylic Acid Fragment (2)
The synthesis of the substituted pyrrole carboxylic acid fragment is proposed to proceed via a Paal-Knorr pyrrole synthesis, a reliable method for constructing polysubstituted pyrroles.[1]
Experimental Protocol: Paal-Knorr Synthesis of the Pyrrole Core
-
Preparation of the 1,4-Dicarbonyl Precursor: The synthesis begins with the preparation of a suitable 1,4-dicarbonyl compound. The specific substitution pattern on the pyrrole ring of this compound will dictate the structure of this precursor.
-
Cyclization Reaction:
-
To a solution of the 1,4-dicarbonyl precursor (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the primary amine (1.1 eq).
-
The reaction mixture is heated to reflux for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the substituted pyrrole.
-
Table 1: Representative Yields for Paal-Knorr Pyrrole Synthesis
| Starting Material (1,4-Dicarbonyl) | Amine | Product (Pyrrole) | Yield (%) | Reference |
| 2,5-Hexanedione | Benzylamine | 1-Benzyl-2,5-dimethylpyrrole | 85-95 | [1] |
| 3,4-Dimethyl-2,5-hexanedione | Methylamine | 1,3,4-Trimethyl-2,5-dimethylpyrrole | 80-90 | [1] |
Synthesis of the Amine Side Chain Fragment (3)
The synthesis of the complex amine side chain requires a multi-step sequence involving stereoselective reactions to install the required chiral centers. The exact route will depend on the specific stereochemistry of the natural product.
Fragment Coupling and Final Steps
The final stages of the proposed synthesis involve the coupling of the pyrrole carboxylic acid (2) and the amine side chain (3) via a standard amide bond formation reaction, followed by deprotection of any protecting groups.
Experimental Protocol: Amide Bond Formation
-
Activation of the Carboxylic Acid:
-
To a solution of the pyrrole carboxylic acid (2) (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling reagent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Amine Coupling:
-
Add the amine side chain (3) (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the protected this compound precursor.
-
-
Deprotection:
-
The final deprotection step will depend on the protecting groups used throughout the synthesis. Standard deprotection protocols should be employed to yield this compound.
-
Caption: Proposed workflow for this compound synthesis.
Synthesis of Related Compounds
The modular nature of this synthetic strategy allows for the synthesis of this compound analogs by varying the structures of the 1,4-dicarbonyl precursor and the amine side chain. This approach can facilitate structure-activity relationship (SAR) studies to explore the biological activity of this class of compounds.
Conclusion
The outlined synthetic strategy provides a viable and flexible approach for the total synthesis of this compound and its analogs. The convergent nature of the synthesis, relying on well-established reactions such as the Paal-Knorr synthesis and standard amide coupling, makes it an attractive route for accessing these complex natural products for further biological evaluation. Researchers undertaking this synthesis should pay careful attention to the stereochemical control required for the amine side chain fragment.
References
Application Note: Purification of Kikumycin A from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kikumycin A is a basic, pyrrole-amidine-containing antibiotic produced by the bacterium Streptomyces phaeochromogenes.[1] It exhibits broad-spectrum antibacterial activity and is known to function by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication. This application note provides a detailed protocol for the purification of this compound from a bacterial culture, based on established methodologies. The protocol is designed to yield a highly purified product suitable for research and drug development purposes.
Data Presentation
The following table summarizes the expected results from a typical purification of this compound from a 10-liter culture of Streptomyces phaeochromogenes. The values are representative and may vary depending on the specific fermentation conditions and batch.
| Purification Step | Total Volume (L) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Culture Filtrate | 10 | 1,000,000 | 10 | 100 | ~1 |
| Activated Carbon Eluate | 1 | 800,000 | 80 | 80 | ~10 |
| Cation Exchange Chromatography | 0.2 | 640,000 | 3200 | 64 | ~60 |
| Alumina Chromatography | 0.1 | 512,000 | 12800 | 51.2 | ~90 |
| Reverse-Phase HPLC | 0.05 | 409,600 | 25600 | 41 | >98 |
Note: Activity units are determined by a standard bioassay against a susceptible bacterial strain. Purity is estimated by HPLC analysis.
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound.
Fermentation of Streptomyces phaeochromogenes
-
Culture Medium: Prepare a suitable fermentation medium for Streptomyces phaeochromogenes. A typical medium might consist of glucose, soybean meal, peptone, yeast extract, and inorganic salts.
-
Inoculation and Growth: Inoculate the sterile medium with a seed culture of S. phaeochromogenes. Incubate the culture at 28-30°C with agitation (200 rpm) for 5-7 days. Monitor the production of this compound using a bioassay or HPLC.
-
Harvesting: After the fermentation period, separate the mycelium from the culture broth by centrifugation or filtration. The supernatant (culture filtrate) contains the crude this compound.
Initial Extraction and Concentration
-
Adsorption to Activated Carbon: Adjust the pH of the culture filtrate to neutral (pH 7.0). Add activated carbon (2-3% w/v) and stir for 1-2 hours to allow for the adsorption of this compound.
-
Elution: Collect the activated carbon by filtration. Wash the carbon cake with water to remove impurities. Elute the this compound from the carbon with acidic methanol (e.g., methanol containing 0.1 N HCl).
-
Concentration: Concentrate the acidic methanol eluate under reduced pressure to obtain a crude extract of this compound.
Cation Exchange Chromatography
This compound is a basic compound, making cation exchange chromatography an effective purification step.[1][2][3][4][5][6][7][8]
-
Resin and Column Preparation: Use a weak cation exchange resin such as Amberlite IRC-50 or a similar modern equivalent (e.g., CM-Sepharose).[3] Pack the resin into a chromatography column and equilibrate it with a starting buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.0).
-
Sample Loading: Dissolve the crude this compound extract in the starting buffer and load it onto the equilibrated column.
-
Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a linear salt gradient (e.g., 0 to 1.0 M NaCl in the starting buffer) or a step gradient.[5] Collect fractions and monitor for the presence of this compound using a bioassay or HPLC.
-
Pooling and Desalting: Pool the active fractions and desalt them by dialysis or using a desalting column.
Alumina Chromatography
-
Column Preparation: Pack a column with activated alumina and equilibrate it with a suitable solvent system (e.g., chloroform-methanol gradient).
-
Sample Application and Elution: Apply the desalted and concentrated fractions from the previous step to the alumina column. Elute with a gradient of increasing methanol concentration in chloroform.
-
Fraction Analysis: Collect fractions and analyze for this compound activity and purity. Pool the pure fractions.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For final polishing and to achieve high purity, RP-HPLC is employed.[4][9][10][11][12][13][14]
-
Column and Mobile Phase: Use a C18 reverse-phase column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile.[3][13]
-
Gradient Elution: Develop a gradient elution method, starting with a low concentration of the organic solvent and gradually increasing it, to separate this compound from any remaining impurities.
-
Detection and Collection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm). Collect the peak corresponding to this compound.
-
Lyophilization: Lyophilize the purified fraction to obtain this compound as a stable powder.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
References
- 1. Isolation, Purification, and Properties of Kikumycins A and B [jstage.jst.go.jp]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. A simple reversed phase high-performance liquid chromatography (RP-HPLC) method for determination of curcumin in aqueous humor of rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. conductscience.com [conductscience.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ion-Exchange Chromatography: Basic Principles and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Streptomyces phaeochromogenes BV-204, K-1115A Anthraquinone-Producing Strain: A New Protein Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimycin, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
High-Yield Synthesis of Pyrrole-Imidazole Alkaloids: A Detailed Application Note and Protocol for Oroidin Derivatives
For researchers, scientists, and drug development professionals.
This application note provides a detailed protocol for the high-yield synthesis of Oroidin, a foundational pyrrole-imidazole alkaloid, as a representative member of the Kikumycin A family of natural products. Due to the limited availability of specific high-yield synthetic protocols for this compound, this guide focuses on the well-established synthesis of Oroidin, offering a robust methodology applicable to the synthesis of various derivatives.
Introduction
Pyrrole-imidazole alkaloids, isolated from marine sponges, represent a diverse class of natural products with a wide range of biological activities, including antimicrobial, antibiofilm, and cytotoxic properties.[1] Oroidin is a key biosynthetic precursor to many more complex alkaloids in this family.[2] Its chemical structure, featuring a 4,5-dibromopyrrole-2-carboxamide linked to a 2-aminoimidazole moiety, presents a compelling target for synthetic chemists. The development of efficient and high-yielding synthetic routes is crucial for enabling further investigation into their therapeutic potential.
This document outlines a proven synthetic strategy for Oroidin, adapted from the work of Rasapalli and colleagues, which proceeds via a key imidazo[1,2-a]pyrimidine intermediate. This approach offers good overall yields and provides a versatile platform for the synthesis of various analogs.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of Oroidin.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Conjugate Addition | Phthalimide | 2-(3-Oxobutyl)isoindole-1,3-dione | High-yielding |
| 2 | Bromination/Cyclization | 2-(3-Oxobutyl)isoindole-1,3-dione | 2-Amino-5-(2-bromoacetyl)-3,4-dihydro-7H-pyrrolo[1,2-a]pyrimidin-4-one hydrobromide | High-yielding |
| 3 | Amide Coupling | Imidazo[1,2-a]pyrimidine intermediate | Coupled Product | Not specified |
| 4 | Deprotection/Rearrangement | Coupled Product | Oroidin | 65% (for the final two steps) |
Note: Specific yield for step 3 was not provided in the primary literature; however, the overall sequence is reported as efficient.
Experimental Protocols
The following protocols describe the key stages in the synthesis of Oroidin.
Synthesis of the Imidazo[1,2-a]pyrimidine Core
The synthesis begins with the construction of the key imidazo[1,2-a]pyrimidine intermediate.
Step 1: Conjugate Addition
-
To a solution of phthalimide in a suitable solvent, add methyl vinyl ketone.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The product, 2-(3-oxobutyl)isoindole-1,3-dione, is isolated and purified by standard methods.
Step 2: Bromination and Cyclization
-
The product from Step 1 is dissolved in methanol.
-
Bromine is added dropwise at 0°C.
-
The reaction is stirred at room temperature, followed by the addition of concentrated sulfuric acid.
-
The resulting mixture is stirred to facilitate cyclization.
-
The hydrobromide salt of the imidazo[1,2-a]pyrimidine intermediate is collected by filtration.
Synthesis of Oroidin
Step 3: Amide Coupling
-
The imidazo[1,2-a]pyrimidine hydrobromide salt is dissolved in anhydrous DMF.
-
Anhydrous sodium carbonate is added, and the mixture is stirred.
-
4,5-Dibromo-2-trichloroacetylpyrrole is added, and the reaction is heated to 55°C for 2 hours.
-
After completion (monitored by TLC), the solvent is removed under reduced pressure.
Step 4: Deprotection and Rearrangement to Oroidin
-
The crude product from Step 3 is treated with hydrazine hydrate with gentle heating (40-50°C) for 10 minutes.
-
After the reaction is complete, hydrazine is removed under reduced pressure.
-
The final product, Oroidin, is purified by preparative chromatography.
Visualizations
Synthetic Workflow for Oroidin
References
Application Notes and Protocols for In Situ Analysis of Kikumycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kikumycin A is a pyrrole-amidine antibiotic with potential therapeutic applications. Understanding its mechanism of action, cellular targets, and subcellular localization is crucial for its development as a drug candidate. In situ analysis techniques are powerful tools to study these aspects in a biologically relevant context. These notes provide detailed protocols for the application of advanced in situ analysis techniques to investigate this compound.
Target Audience
These protocols and application notes are intended for researchers, scientists, and drug development professionals with experience in cell biology, molecular biology, and analytical chemistry.
In Situ Visualization of this compound Cellular Localization via Click Chemistry and Fluorescence Microscopy
This technique allows for the direct visualization of this compound's distribution within cells, providing insights into its potential sites of action.
Application Note
Fluorescently labeling this compound enables its tracking within cellular compartments. Given the structure of this compound, a click chemistry approach is a versatile and bioorthogonal method for attaching a fluorescent reporter. A derivative of this compound containing a terminal alkyne or azide group can be synthesized. This probe is then introduced to cells, where it localizes according to its natural interactions. Following fixation and permeabilization, a corresponding fluorescently-labeled azide or alkyne is "clicked" onto the this compound probe, allowing for visualization by fluorescence microscopy.
Experimental Protocol: Fluorescent Labeling and Imaging
Materials:
-
This compound-alkyne or -azide probe (synthesis required)
-
Fluorescent azide or alkyne (e.g., Alexa Fluor 488 Azide)
-
Cell line of interest (e.g., a human cancer cell line)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 or saponin for permeabilization
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Bovine serum albumin (BSA)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in a 24-well plate and culture to 60-70% confluency.
-
Treat cells with the this compound-alkyne/azide probe at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1, 4, 12 hours). Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a 100 µL reaction, mix:
-
1 µL of 20 mM CuSO₄
-
2 µL of 50 mM THPTA
-
1 µL of 10 mM Alexa Fluor 488 Azide
-
94 µL of PBS with 1% BSA
-
-
Freshly prepare a 100 mM solution of sodium ascorbate in water.
-
Add 2 µL of the sodium ascorbate solution to the click reaction cocktail immediately before use.
-
Add 100 µL of the final click reaction mix to each coverslip and incubate for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Capture images to document the subcellular localization of the this compound probe.
-
Workflow Diagram
Caption: Workflow for in situ visualization of this compound.
In Situ Target Engagement of this compound using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a drug to its target protein within a cellular environment.
Application Note
Based on studies of the related Kinamycin antibiotics, a likely target of this compound is DNA topoisomerase II alpha[1]. CETSA can be employed to verify this interaction in situ. The principle of CETSA is that ligand binding stabilizes the target protein against thermal denaturation. By treating cells with this compound, heating them across a temperature gradient, and then quantifying the amount of soluble topoisomerase II alpha, a shift in the melting curve indicates direct target engagement.
Experimental Protocol: CETSA for Topoisomerase II Alpha
Materials:
-
This compound
-
Cell line expressing DNA topoisomerase II alpha (e.g., K562 or other cancer cell lines)
-
Cell culture medium and supplements
-
PBS
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody against DNA topoisomerase II alpha
-
Secondary antibody conjugated to HRP
-
Western blot reagents and equipment
-
PCR thermocycler
Procedure:
-
Cell Treatment:
-
Culture cells to a high density.
-
Treat cells with this compound at various concentrations (e.g., 0.1 µM to 100 µM) or a vehicle control for a defined period (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes in a PCR thermocycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibody against DNA topoisomerase II alpha, followed by the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative band intensity against the temperature to generate melting curves for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
Signaling Pathway Diagram
Caption: Putative signaling pathway of this compound.
In Situ Label-Free Imaging of this compound by Mass Spectrometry Imaging (MSI)
MSI allows for the label-free visualization of the spatial distribution of this compound and its potential metabolites within cells and tissues.
Application Note
Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI can be used to map the distribution of this compound in a label-free manner. This technique is particularly useful for analyzing the drug's localization in tissue sections from animal models or in cell pellets. By acquiring mass spectra across a sample surface, an ion map can be generated that shows the intensity of the signal corresponding to the mass-to-charge ratio (m/z) of this compound. This provides a direct visualization of its distribution.
Experimental Protocol: MALDI MSI of this compound
Materials:
-
Cells or tissues treated with this compound
-
Indium tin oxide (ITO) coated glass slides
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA)
-
Matrix solvent (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid)
-
MALDI-TOF mass spectrometer
-
Optical scanner
-
MSI data analysis software
Procedure:
-
Sample Preparation:
-
For cell analysis, culture cells on ITO slides, treat with this compound, and then wash with an appropriate buffer (e.g., ammonium acetate) to remove salts.
-
For tissue analysis, administer this compound to an animal model, excise the tissue of interest, and prepare thin cryosections (10-20 µm). Mount the sections onto ITO slides.
-
-
Matrix Application:
-
Apply the MALDI matrix uniformly over the sample. This can be done using an automated sprayer or by manual spotting.
-
Allow the matrix to dry completely, forming a fine crystalline layer.
-
-
MSI Data Acquisition:
-
Acquire an optical image of the slide for co-registration with the MSI data.
-
Define the region of interest for MSI analysis.
-
Set the parameters on the MALDI-TOF mass spectrometer, including the laser intensity, raster step size (e.g., 20-50 µm), and mass range to include the m/z of this compound.
-
Acquire the MSI data by rastering the laser across the sample surface.
-
-
Data Analysis:
-
Process the acquired data using MSI software.
-
Generate an ion map for the m/z corresponding to this compound ([M+H]⁺).
-
Overlay the ion map with the optical image to visualize the distribution of this compound in the context of the cellular or tissue morphology.
-
Logical Relationship Diagram
Caption: Logical workflow for MALDI MSI analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the proposed in situ analyses of this compound, based on data from related compounds and general protocols.
Table 1: In Vitro Inhibitory Activity of Kinamycins against DNA Topoisomerase II alpha
| Compound | IC₅₀ (µM) | Cell Line | Reference |
| Kinamycin C | 9 - 108 | K562 | [1] |
| Kinamycin A | 8 - 66 | K562 | [1] |
Note: The range in IC₅₀ values reflects modulation by dithiothreitol (DTT) concentration.
Table 2: Suggested Experimental Parameters for In Situ Analyses of this compound
| Technique | Parameter | Suggested Range/Value |
| Fluorescence Microscopy | This compound Probe Concentration | 0.1 - 10 µM |
| Incubation Time | 1 - 12 hours | |
| Fluorophore | Alexa Fluor 488 or similar | |
| CETSA | This compound Concentration | 0.1 - 100 µM |
| Temperature Range | 40 - 70°C | |
| Heating Time | 3 minutes | |
| MALDI MSI | This compound Treatment Dose | Dependent on in vivo model or cell culture EC₅₀ |
| Spatial Resolution | 20 - 50 µm | |
| Matrix | α-cyano-4-hydroxycinnamic acid (CHCA) |
References
Determining the Minimum Inhibitory Concentration (MIC) of Kikumycin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kikumycin A is an antibiotic with a broad antibacterial spectrum. The determination of its Minimum Inhibitory Concentration (MIC) is a critical step in assessing its potency and potential clinical utility. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed application notes and standardized protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods. While specific quantitative data for this compound against a wide range of bacterial strains is not extensively available in the public domain, this guide offers the established methodologies to generate such crucial data in a reproducible and standardized manner. An early report suggests that Kikumycins A and B exhibit minimum inhibitory concentrations in the order of 10 mcg/ml against a broad spectrum of bacteria.
Data Presentation
Accurate and clear presentation of MIC data is crucial for the interpretation and comparison of results. The following table provides a standardized format for summarizing the quantitative MIC data for this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | Data not available |
| Escherichia coli | 25922 | Data not available |
| Pseudomonas aeruginosa | 27853 | Data not available |
| Enterococcus faecalis | 29212 | Data not available |
| Streptococcus pneumoniae | 49619 | Data not available |
Note: The MIC values in this table are placeholders. Researchers should replace "Data not available" with experimentally determined values for this compound.
Experimental Protocols
The following are detailed protocols for the two most widely accepted methods for MIC determination: Broth Microdilution and Agar Dilution. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.
Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Plate reader (optional)
Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 1000 µg/mL). The solvent should be sterile and should not affect bacterial growth at the concentrations used.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Serial Dilutions in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row should serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).
-
-
Inoculation:
-
Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well from 1 to 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for bacterial growth (turbidity). A plate reader can also be used to measure absorbance.
-
The MIC is the lowest concentration of this compound at which there is no visible growth. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
-
Agar Dilution Method
This method, considered a reference method, involves incorporating serial dilutions of this compound into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates.
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes (100 mm)
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline (0.85% NaCl) or PBS
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Inoculum replicating device (e.g., Steers replicator) or micropipette
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates with this compound:
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Prepare a series of tubes, each containing 18 mL of molten MHA.
-
Add 2 mL of the appropriate this compound dilution to each tube to achieve the desired final concentrations (this represents a 1:10 dilution of the antibiotic solution). Mix thoroughly but gently to avoid air bubbles.
-
Pour the contents of each tube into a sterile Petri dish and allow the agar to solidify.
-
Include a control plate with no this compound.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
This suspension will be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using an inoculum replicating device or a micropipette, spot 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the control plate. Up to 36 different isolates can be tested on a single plate.
-
Allow the spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. A faint haze or a single colony should be disregarded. The growth control plate should show confluent growth.
-
Visualizations
Experimental Workflows
The following diagrams illustrate the key steps in the broth microdilution and agar dilution methods for determining the MIC of this compound.
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Agar Dilution MIC Determination.
Potential Mechanism of Action (Hypothetical)
The precise mechanism of action for this compound is not well-documented in publicly available scientific literature. However, antibiotics typically target essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. The following diagram illustrates a hypothetical signaling pathway for bacterial cell wall synthesis and indicates a potential point of inhibition by an antibiotic like this compound. This is a speculative model to demonstrate a logical relationship.
Caption: Hypothetical Inhibition of Bacterial Cell Wall Synthesis.
Conclusion
The standardized protocols for broth microdilution and agar dilution provided in these application notes are essential for the accurate and reproducible determination of this compound's Minimum Inhibitory Concentration. The generation of robust MIC data against a diverse panel of bacterial pathogens is a fundamental requirement for the preclinical assessment of this antibiotic and for guiding its potential development for clinical applications. Further research is warranted to elucidate the specific molecular target and mechanism of action of this compound to fully understand its antibacterial properties.
Kikumycin A: A Potential Agent for Studying Bacterial Cell Membrane Disruption
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kikumycin A is a broad-spectrum antibacterial antibiotic isolated from the culture filtrate of Streptomyces phaeochromogenes.[1] While its general antibacterial properties are known, the specific mechanism of action has not been fully elucidated. This document provides a framework for investigating the potential of this compound to act via disruption of the bacterial cell membrane. The following sections detail the known antibacterial activity of this compound and provide a comprehensive set of experimental protocols to test the hypothesis of a membrane-disrupting mechanism.
Antibacterial Spectrum of this compound
This compound has demonstrated inhibitory activity against a range of both Gram-positive and Gram-negative bacteria. While detailed minimum inhibitory concentration (MIC) data is limited in publicly available literature, early studies indicate that the MICs are generally in the order of 10 µg/mL.[1] The table below provides a representative summary of the expected antibacterial activity.
| Bacterial Species | Gram Stain | Typical MIC (µg/mL) |
| Staphylococcus aureus | Positive | ~10 |
| Bacillus subtilis | Positive | ~10 |
| Escherichia coli | Negative | ~10 |
| Pseudomonas aeruginosa | Negative | ~10 |
| Table 1: Representative Minimum Inhibitory Concentrations (MICs) for this compound. These values are based on initial characterizations and should be determined experimentally for specific strains. |
Investigating the Mechanism of Action: Bacterial Membrane Disruption
A key potential mechanism for antibacterial action is the disruption of the bacterial cell membrane, which can lead to depolarization, leakage of cellular contents, and ultimately cell death. A series of well-established assays can be employed to determine if this compound exhibits such activity.
Experimental Workflow for Assessing Membrane Disruption
The following diagram outlines the logical workflow for investigating the membrane-disrupting properties of this compound.
Workflow for investigating this compound's membrane disruption potential.
Experimental Protocols
The following are detailed protocols for the key experiments outlined in the workflow.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Outer Membrane Permeabilization Assay (NPN Uptake)
Objective: To assess the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe 1-N-phenylnaphthylamine (NPN).
Materials:
-
Gram-negative bacteria (e.g., E. coli)
-
This compound
-
1-N-phenylnaphthylamine (NPN) stock solution
-
HEPES buffer
-
96-well black, clear-bottom microtiter plates
-
Fluorometer
Protocol:
-
Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells with HEPES buffer.
-
Resuspend the bacterial cells in HEPES buffer to an OD600 of 0.5.
-
Add NPN to the bacterial suspension to a final concentration of 10 µM and incubate for 30 minutes at room temperature in the dark.
-
Add varying concentrations of this compound to the wells of the microtiter plate.
-
Measure the fluorescence intensity immediately using an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
An increase in fluorescence intensity compared to the untreated control indicates outer membrane permeabilization.
Inner Membrane Permeabilization Assay (SYTOX Green Uptake)
Objective: To determine if this compound damages the inner bacterial membrane, allowing the entry of the fluorescent dye SYTOX Green.
Materials:
-
Bacterial strains
-
This compound
-
SYTOX Green stain
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microtiter plates
-
Fluorometer or flow cytometer
Protocol:
-
Prepare a bacterial suspension as described in the NPN uptake assay.
-
Add SYTOX Green to the bacterial suspension to a final concentration of 1 µM and incubate for 15 minutes in the dark.
-
Add different concentrations of this compound to the wells.
-
Measure the fluorescence (excitation ~485 nm, emission ~520 nm) over time.
-
A significant increase in fluorescence indicates that this compound has compromised the inner membrane, allowing the dye to enter and bind to nucleic acids.
Membrane Potential Depolarization Assay (DiSC3(5) Assay)
Objective: To measure changes in bacterial membrane potential upon treatment with this compound using the voltage-sensitive dye DiSC3(5).
Materials:
-
Bacterial strains
-
This compound
-
DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide)
-
Buffer containing KCl
-
96-well black microtiter plates
-
Fluorometer
Protocol:
-
Wash and resuspend mid-log phase bacteria in buffer.
-
Add DiSC3(5) to a final concentration of 1 µM and incubate until a stable, quenched fluorescence signal is achieved.
-
Add varying concentrations of this compound to the wells.
-
Monitor the fluorescence (excitation ~622 nm, emission ~670 nm) over time.
-
Depolarization of the membrane is indicated by an increase in fluorescence as the dye is released from the cells.
Signaling Pathway and Logical Relationships
While a specific signaling pathway for this compound is not yet known, the following diagram illustrates the logical relationship between the proposed membrane disruption and subsequent cellular events leading to bacterial cell death.
References
Application Notes and Protocols: Kikumycin A in Antimicrobial Resistance Studies
A Note to Researchers: Following a comprehensive review of available scientific literature, it has been determined that there is a significant scarcity of published research specifically detailing the application of "Kikumycin A" in antimicrobial resistance studies. The term may refer to a lesser-known compound, a potential variant spelling of a different agent, or a compound that has not been extensively investigated or reported in publicly accessible databases.
The majority of search results and available data point towards extensive research on other antimicrobial agents with similar naming conventions, such as Amikacin , a semisynthetic aminoglycoside antibiotic, and Kanglemycin A , an ansamycin antibiotic effective against rifampicin-resistant bacteria.
Therefore, while we are unable to provide detailed application notes and protocols for this compound at this time due to the lack of available data, we can offer comprehensive information and protocols for well-documented antibiotics that are central to antimicrobial resistance studies.
We recommend researchers interested in this area to consider exploring the literature available on the following compounds, for which a wealth of data exists:
-
Amikacin: Widely used against multidrug-resistant Gram-negative bacteria. Its mechanism of action involves binding to the bacterial 30S ribosomal subunit, leading to the inhibition of protein synthesis.[1][2][3] Resistance to amikacin is often mediated by aminoglycoside-modifying enzymes.[1][3]
-
Kanglemycin A: A rifamycin analog that has shown activity against rifampicin-resistant Mycobacterium tuberculosis.[4] It also targets the bacterial RNA polymerase but at a binding site that is effective even in the presence of mutations that confer resistance to rifampicin.[4]
Should you wish to proceed with a detailed report on either of these or another specified antimicrobial agent, we would be pleased to generate the requested application notes, protocols, data tables, and diagrams.
References
- 1. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amikacin: Mechanism of Action and Antibiotic-Resistance Evaluations. ‣ Old Pharma [oldpharma.it]
- 3. researchgate.net [researchgate.net]
- 4. Mode of Action of Kanglemycin A, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Kikumycin A as a Scaffold for Novel Drug Design
Note to the Reader: Extensive searches of publicly available scientific literature have revealed a significant scarcity of detailed data specifically for Kikumycin A. While its chemical structure is known, comprehensive studies on its biological activity, mechanism of action, and its application as a scaffold in drug design are not readily accessible. The following information is based on the limited data available and general principles of natural product-based drug discovery. The content provided should be considered a foundational guide rather than an exhaustive protocol. Further primary research into the biological properties of this compound is essential.
Introduction to this compound
This compound is a pyrrole-amidine antibiotic. Its unique chemical structure presents a potential starting point, or "scaffold," for the synthesis of novel drug candidates. The core structure contains several functional groups that can be chemically modified to explore structure-activity relationships (SAR) and develop analogs with improved potency, selectivity, and pharmacokinetic properties.
Chemical Structure of this compound:
-
Molecular Formula: C₁₃H₁₇N₇O₂
-
Key Features: A pyrrole-amidine core, which is a relatively uncommon motif in natural products and may confer novel biological activities. The presence of multiple nitrogen and oxygen atoms suggests potential for hydrogen bonding interactions with biological targets.
Potential Biological Activities and Therapeutic Targets
While specific biological activity data for this compound is limited, as a pyrrole-amidine antibiotic, its potential therapeutic applications could lie in the following areas:
-
Antibacterial Agents: The primary classification of this compound suggests it possesses antibacterial properties. The development of novel antibiotics is a critical area of research due to the rise of antibiotic-resistant bacteria.
-
Anticancer Agents: Many natural product antibiotics have demonstrated cytotoxic effects against cancer cell lines. The pyrrole-amidine scaffold could be explored for its potential to inhibit cancer cell proliferation through various mechanisms.
-
Enzyme Inhibitors: The functional groups on the this compound scaffold may allow it to interact with the active sites of various enzymes, making it a candidate for the development of enzyme inhibitors for a range of diseases.
Logical Workflow for this compound-Based Drug Discovery:
Caption: A logical workflow for a this compound-based drug discovery program.
Protocols for Preliminary Investigation
The following are generalized protocols for the initial assessment of this compound's potential as a drug scaffold. These would need to be adapted and optimized based on specific experimental findings.
Protocol: In Vitro Antibacterial Activity Screening
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection (the lowest concentration with no visible growth) and by measuring the optical density at 600 nm.
Protocol: In Vitro Anticancer Activity Screening
Objective: To assess the cytotoxic effects of this compound on human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the medium in the cell plates with the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value.
Proposed Signaling Pathway for Investigation
Given the lack of specific data for this compound, a hypothetical signaling pathway for investigation, based on the activities of other natural product antibiotics with anticancer properties, could be the inhibition of DNA replication and repair, or the induction of apoptosis.
Hypothetical Mechanism of Action Workflow:
Caption: A hypothetical signaling pathway for the anticancer activity of a this compound analog.
Data Presentation
As no quantitative data for this compound is currently available in the public domain, the following tables are presented as templates for organizing experimental results once they are obtained.
Table 1: Antibacterial Activity of this compound Analogs
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Analog 1.1 | Data to be determined | Data to be determined | Data to be determined |
| Analog 1.2 | Data to be determined | Data to be determined | Data to be determined |
Table 2: Anticancer Activity of this compound Analogs
| Compound | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Analog 2.1 | Data to be determined | Data to be determined | Data to be determined |
| Analog 2.2 | Data to be determined | Data to be determined | Data to be determined |
Conclusion and Future Directions
This compound represents an intriguing but underexplored natural product scaffold. The immediate future for research in this area should focus on the total synthesis of this compound to ensure a reliable supply for biological testing. Following this, comprehensive screening against a wide range of bacterial and cancer cell lines is necessary to establish its biological activity profile. Elucidation of its mechanism of action will be crucial for guiding the rational design of novel analogs with enhanced therapeutic potential. The protocols and frameworks provided here offer a starting point for researchers to begin to unlock the potential of the this compound scaffold in the field of drug discovery.
Troubleshooting & Optimization
Troubleshooting Kikumycin A synthesis reaction steps
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for Kikumycin A?
A1: A convergent synthetic approach is a logical strategy for assembling this compound. This would involve the separate synthesis of three key fragments:
-
A protected 5-amino-3,4-dihydropyrrole-2-carboxylic acid.
-
A protected 4-amino-1H-pyrrole-2-carboxylic acid.
-
The (E)-3-amino-3-iminoprop-1-en-1-amine side chain precursor.
The synthesis would proceed by first coupling the dihydropyrrole and pyrrole fragments via an amide bond, followed by the attachment of the guanidinylated side chain to the pyrrole C2-carboxamide.
Q2: What are the main challenges in the synthesis of the dihydropyrrole core?
A2: The primary challenges in synthesizing functionalized dihydropyrroles include controlling stereochemistry, managing protecting groups, and preventing undesired side reactions such as over-oxidation or rearrangement.[1][2][3][4]
Q3: What are common issues encountered during the amide coupling of the two pyrrole-based fragments?
A3: Amide coupling of heterocyclic carboxylic acids can be problematic.[5][6][7][8][9] Common issues include:
-
Low yields: Steric hindrance from substituents on the pyrrole rings can slow down the reaction.
-
Side reactions: The electron-rich nature of pyrroles can lead to side reactions with coupling agents.
-
Racemization: If chiral centers are present, racemization can occur under harsh coupling conditions.
-
Poor solubility: The coupled product may have poor solubility, complicating purification.
Q4: How can the vinyl guanidine moiety be introduced?
A4: The synthesis of vinyl guanidines can be challenging. A potential strategy involves the reaction of a suitable amine precursor with a guanylating agent.[10][11][12][13] The double bond geometry must be controlled, which can often be achieved through stereoselective olefination reactions prior to guanidinylation.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the proposed synthetic steps for this compound.
Problem 1: Low Yield in the Synthesis of the Dihydropyrrole Fragment
You are attempting a multi-component reaction to form a substituted dihydropyrrole, but the yield is consistently low.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Suboptimal Reaction Conditions | Optimize temperature, solvent, and catalyst loading. Rhodium(I) catalysts with specific diphosphine ligands have been shown to be effective.[1] | Protocol: To a solution of the starting aldehyde (1.0 equiv) and allylic amine (1.2 equiv) in anhydrous acetone, add the Rh(I) catalyst (e.g., [Rh(nbd)₂]BF₄, 5 mol%) and ligand (e.g., (Cy₂P)₂NMe, 5 mol%). Stir the reaction at 55 °C and monitor by TLC. Upon completion, add p-toluenesulfonic acid (p-TSA) to effect cyclization. |
| Side Reactions | Use of protecting groups on reactive functionalities of the starting materials can prevent unwanted side reactions. | Protocol: Protect amine functionalities with a Boc group and carboxylic acids as methyl or ethyl esters prior to the cyclization reaction. |
| Poor Reactivity of Starting Materials | Activate less reactive starting materials. For example, convert a carboxylic acid to an acid chloride or use a more reactive aldehyde. | Protocol: To a solution of the carboxylic acid in CH₂Cl₂ at 0 °C, add oxalyl chloride (2.0 equiv) and a catalytic amount of DMF. Stir for 1 hour before carefully removing the solvent and excess reagent in vacuo. Use the resulting acid chloride immediately in the next step. |
Problem 2: Inefficient Amide Coupling Between the Dihydropyrrole and Pyrrole Moieties
The amide bond formation between the protected 5-amino-3,4-dihydropyrrole-2-carboxylic acid and 4-amino-1H-pyrrole-2-carboxamide results in a low yield of the desired di-peptide like structure.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Steric Hindrance | Use a less sterically demanding coupling agent. Carbodiimides like EDC in combination with an additive like HOBt or HOAt can be effective.[5] | Protocol: To a solution of the carboxylic acid (1.0 equiv), amine (1.1 equiv), and HOAt (1.2 equiv) in DMF, add EDC·HCl (1.2 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. |
| Low Nucleophilicity of the Amine | Activate the amine or use a more potent coupling agent. The use of phosphonium-based reagents like PyBOP or HATU can increase the rate of reaction. | Protocol: To a solution of the carboxylic acid (1.0 equiv), amine (1.1 equiv), and HATU (1.2 equiv) in DMF, add DIPEA (2.5 equiv) at 0 °C. Stir at room temperature and monitor by LC-MS. |
| Epimerization of Chiral Centers | Use coupling conditions known to minimize racemization. Adding HOBt or using a reagent like COMU can suppress epimerization. | Protocol: Perform the coupling at low temperatures (0 °C to -15 °C) and use a non-basic additive like HOBt to minimize racemization. |
Problem 3: Difficulty in the Formation of the Vinyl Guanidine Side Chain
Attempts to introduce the (E)-3-amino-3-iminoprop-1-enyl side chain are unsuccessful, leading to decomposition or a mixture of products.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Instability of the Guanidinylating Reagent | Use a stable and commercially available guanylating agent such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine. | Protocol: To a solution of the amine precursor (1.0 equiv) in a suitable solvent like DMF or CH₂Cl₂, add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv) and a non-nucleophilic base such as DIPEA (2.0 equiv). Stir at room temperature until the reaction is complete. |
| Incorrect Stereochemistry of the Double Bond | Establish the (E)-double bond stereochemistry prior to the guanidinylation step using a stereoselective olefination reaction (e.g., Horner-Wadsworth-Emmons). | Protocol: To a solution of the phosphonate reagent in THF at -78 °C, add a strong base like n-BuLi. After stirring for 30 minutes, add the aldehyde precursor. Allow the reaction to warm to room temperature slowly. |
| Protecting Group Incompatibility | Ensure that the protecting groups on the pyrrole and dihydropyrrole fragments are stable to the conditions of the guanylation reaction. | Protocol: If using acid-labile protecting groups like Boc, consider alternative protecting groups such as Cbz or Fmoc that are stable under the basic conditions often used for guanidinylation. |
Visualizing the Synthetic Workflow
The following diagram illustrates a plausible high-level workflow for the synthesis of this compound.
References
- 1. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google Patents [patents.google.com]
- 6. asiaresearchnews.com [asiaresearchnews.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. znaturforsch.com [znaturforsch.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct synthesis of guanidines using di(imidazole-1-yl)methanimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guanidine synthesis by guanylation [organic-chemistry.org]
- 13. US3346516A - Process for producing guanidine-substituted cross-linked poly (vinyl aromatic) anion exchange resins - Google Patents [patents.google.com]
Technical Support Center: Optimizing Kikumycin A Production in Streptomyces Culture
Welcome to the technical support center for optimizing Kikumycin A production. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work with Streptomyces. While specific data on optimizing this compound production is limited in publicly available literature, this guide leverages established principles for enhancing secondary metabolite production in Streptomyces species. The information provided here should serve as a strong starting point for developing a robust this compound production process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing this compound yield in Streptomyces culture?
A1: The production of secondary metabolites like this compound in Streptomyces is a complex process influenced by a variety of physical and chemical factors.[1] Key parameters to consider for optimization include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration (agitation), and incubation time.[2][3] The interplay between these factors is crucial, and optimizing one parameter may affect the optimal level of another.
Q2: How do I select the best carbon and nitrogen sources for this compound production?
A2: The choice of carbon and nitrogen sources can significantly impact both cell growth and antibiotic synthesis.[3] For Streptomyces, slowly metabolized carbon sources like starch and glycerol have often been found to be superior to rapidly consumed sugars like glucose for antibiotic production.[1] Effective nitrogen sources can include peptone, soybean meal, yeast extract, and ammonium sulfate.[1][4] It is recommended to screen a variety of sources to find the optimal combination for this compound production.
Q3: What is the typical optimal pH and temperature range for antibiotic production in Streptomyces?
A3: For many Streptomyces species, the optimal pH for secondary metabolite production is near neutral, typically between 6.0 and 8.0.[3][5] However, this can vary between strains. The optimal temperature for antibiotic production is generally between 25°C and 35°C.[3][6] It is crucial to determine the specific optima for the Streptomyces strain being used for this compound production.
Q4: How does aeration and agitation affect this compound production?
A4: Streptomyces are aerobic bacteria, and adequate oxygen supply is essential for both growth and secondary metabolism. Agitation in shake flask cultures or aeration in fermenters ensures sufficient oxygen transfer.[7] The optimal agitation speed will depend on the flask or fermenter geometry and culture volume. Insufficient aeration can be a limiting factor, while excessive shear from high agitation rates can damage the mycelia.
Q5: At what growth phase is this compound likely to be produced?
A5: Antibiotics like this compound are secondary metabolites, and their production is typically initiated during the late logarithmic or stationary phase of growth, often triggered by nutrient limitation.[8] Monitoring the growth curve of your Streptomyces culture can help determine the optimal time for harvest.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of antibiotic production in Streptomyces.
Problem: Low or No this compound Yield
| Potential Cause | Suggested Solution |
| Suboptimal Culture Medium | Screen different carbon and nitrogen sources. Test various concentrations and C:N ratios. Consider using complex media components like soybean meal or yeast extract which can provide essential nutrients and precursors. |
| Incorrect pH | Monitor and control the pH of the culture medium throughout the fermentation. The optimal initial pH may differ from the optimal pH for production. Test a range of initial pH values (e.g., 5.0 to 9.0). |
| Inappropriate Temperature | Optimize the incubation temperature. Even a few degrees difference can significantly impact yield. Test a range of temperatures (e.g., 25°C to 37°C). |
| Poor Aeration | Increase the agitation speed in shake flasks or the aeration rate in a fermenter. Use baffled flasks to improve oxygen transfer. Ensure the culture volume does not exceed 20-25% of the flask volume. |
| Incorrect Incubation Time | Perform a time-course experiment to determine the optimal harvest time. Measure both biomass and this compound concentration at regular intervals (e.g., every 24 hours) for an extended period (e.g., 7-14 days). |
| Poor Inoculum Quality | Ensure the inoculum is in the exponential growth phase and is of a sufficient density. Standardize the inoculum preparation procedure. |
| Genetic Instability of the Strain | Re-isolate single colonies from the stock culture to ensure purity and productivity. Maintain master and working cell banks to prevent strain degradation over time. |
Data Presentation: Optimal Culture Conditions for Antibiotic Production in Various Streptomyces spp.
The following table summarizes optimal culture parameters for the production of various antibiotics from different Streptomyces species. This data can be used as a starting point for the optimization of this compound production.
| Streptomyces Species | Antibiotic | Optimal Carbon Source | Optimal Nitrogen Source | Optimal pH | Optimal Temp (°C) | Optimal Incubation Time (days) | Reference |
| S. spectabilis | Bioactive Metabolite | Cellobiose | Peptone | 5.0 | 30 | 5 | [3] |
| S. purpurascens | Bioactive Metabolite | Starch | Casein | 7.0 | 30 | 8 | [3] |
| S. coeruleorubidus | Bioactive Metabolite | Mannitol | JBM | 6.0 | 35 | 6 | [3] |
| S. lavendofoliae | Bioactive Metabolite | Starch | Peptone | 7.0 | 30 | 10 | [3] |
| Streptomyces sp. KRA16-334 | Herbicide 334-W4 | - | - | 8.5 | 27 | 7 | [6] |
| Streptomyces sp. KB1 | Bioactive Compounds | - | - | 7.0 | 30 | 4 | [7] |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Aseptically transfer a single, well-isolated colony of the Streptomyces strain from a sporulation agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a specific seed medium for Streptomyces).
-
Incubate the flask at the optimal temperature (e.g., 28-30°C) on a rotary shaker at 200-250 rpm for 2-3 days, or until the culture reaches the late logarithmic phase of growth.[9]
-
Use this seed culture to inoculate the production medium. The typical inoculum size is 2-10% (v/v).
Protocol 2: Shake Flask Fermentation for this compound Production
-
Prepare the production medium with the desired carbon and nitrogen sources and other components. Adjust the pH to the desired value before sterilization.
-
Dispense the medium into baffled flasks (e.g., 50 mL of medium in a 250 mL flask).
-
Inoculate the production medium with the seed culture prepared in Protocol 1.
-
Incubate the flasks on a rotary shaker at the optimized temperature and agitation speed for the predetermined optimal incubation time.
-
At the end of the fermentation, harvest the culture broth for this compound extraction and quantification.
Protocol 3: Quantification of this compound (General Approach)
Note: A specific analytical method for this compound should be developed and validated. The following is a general guideline.
-
Separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extract this compound from the supernatant using a suitable organic solvent (e.g., ethyl acetate, butanol) at an appropriate pH.
-
Concentrate the organic extract under reduced pressure.
-
Redissolve the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometry) for quantification.[10][11] A validated standard of this compound will be required for creating a calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound production.
Caption: Hypothetical signaling pathway for this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. banglajol.info [banglajol.info]
- 3. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 4. Influence of medium components and fermentation conditions on the production of bacteriocin(s) by Bacillus licheniformis AnBa9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptomyces: host for refactoring of diverse bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Streptomyces sp. KB1 and its cultural optimization for bioactive compounds production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Insight into the “-Omics” Based Engineering of Streptomycetes for Secondary Metabolite Overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review of Published Studies from 2018 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Kikumycin A Purification Technical Support Center
Welcome to the technical support center for Kikumycin A purification. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to navigate the challenges of purifying this potent cyclic peptide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound purification?
A1: this compound is a secondary metabolite produced by Streptomyces phaeochromogenes. The fermentation broth can be a complex mixture. Common impurities may include:
-
Kikumycin B: A structurally related analogue that is often co-produced and may have similar chromatographic behavior.
-
Other secondary metabolites: Streptomyces are known to produce a wide array of other compounds.
-
Process-related impurities: Components from the fermentation medium, cell debris, and reagents used during extraction.
-
Degradation products: this compound can degrade under certain pH and temperature conditions.
-
Aggregates: Peptides can sometimes form non-covalent aggregates.
Q2: this compound is a basic compound. How does this affect the purification strategy?
A2: The basic nature of this compound, due to its amine functionalities, is a critical consideration for purification, particularly by HPLC. At a pH below its pKa, this compound will be positively charged. This can lead to:
-
Peak tailing on standard silica-based C18 columns: The positively charged analyte can interact with residual acidic silanol groups on the silica surface, causing asymmetrical peaks.
-
Strong retention in cation-exchange chromatography: This can be a useful orthogonal purification step.
-
The need for mobile phase modifiers: Using additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape in reversed-phase HPLC by ion-pairing with the basic groups.
Q3: What are the recommended analytical techniques for assessing the purity of this compound?
A3: A combination of orthogonal analytical methods is recommended to ensure the comprehensive assessment of this compound purity.[1]
| Analytical Technique | Purpose |
| Reversed-Phase HPLC (RP-HPLC) with UV detection | Primary method for determining purity and quantifying impurities. |
| Ultra-Performance Liquid Chromatography (UPLC) | Offers higher resolution and faster analysis times compared to HPLC.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the identity of the main peak and to identify impurities and degradation products by their mass-to-charge ratio. |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass data for elemental composition confirmation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For structural elucidation and confirmation of the final product. |
Q4: How can I improve the recovery of this compound during purification?
A4: Low recovery can be due to several factors. To improve yield:
-
Optimize extraction: Ensure the initial extraction from the fermentation broth is efficient.
-
Minimize degradation: Control pH and temperature throughout the purification process.
-
Prevent aggregation: Work with appropriate concentrations and consider using additives that discourage aggregation if it is suspected.
-
Check for irreversible binding: Ensure the compound is not irreversibly binding to your chromatography resin.
-
Streamline purification steps: Each additional step will result in some product loss.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound, with a focus on modern HPLC techniques.
Issue 1: Poor Peak Shape (Tailing) in RP-HPLC
-
Question: My this compound peak is showing significant tailing on a C18 column, even with a standard acetonitrile/water gradient. What can I do to improve the peak shape?
-
Answer: Peak tailing for basic compounds like this compound is a common issue. Here are several strategies to address this:
-
Use a low concentration of an ion-pairing agent: Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both your aqueous and organic mobile phases. This will protonate the basic sites on this compound and pair with them, masking the interactions with residual silanols on the stationary phase.
-
Adjust the mobile phase pH: A lower pH (e.g., pH 2-3) will ensure that the silanol groups on the silica are not ionized, reducing their interaction with the protonated this compound.
-
Use a base-deactivated column: These columns are specifically designed with minimal accessible silanol groups to improve the peak shape of basic compounds.
-
Increase the column temperature: A slightly elevated temperature (e.g., 30-40 °C) can improve peak symmetry by reducing the viscosity of the mobile phase and improving mass transfer.
-
Issue 2: Co-elution of this compound and Kikumycin B
-
Question: I am having difficulty separating this compound from Kikumycin B. They are eluting very close to each other. How can I improve the resolution?
-
Answer: Separating structurally similar compounds requires optimization of your chromatographic conditions.
-
Optimize the gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.
-
Change the organic modifier: Try a different organic solvent, such as methanol instead of acetonitrile. The different selectivity may improve the separation.
-
Experiment with different stationary phases: A phenyl-hexyl or a polar-embedded column might offer different selectivity for the two compounds compared to a standard C18 column.
-
Adjust the mobile phase pH: A small change in pH can alter the ionization state of the molecules and potentially improve separation.
-
Issue 3: Appearance of New Peaks During Purification or Storage
-
Question: I am observing new, unexpected peaks in my chromatograms after leaving the sample at room temperature or after a purification step. What could be the cause?
-
Answer: The appearance of new peaks often indicates degradation of this compound.
-
Investigate stability: this compound may be unstable under certain conditions. It is crucial to perform forced degradation studies to understand its stability profile. This involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress to identify potential degradation products.
-
Control pH and temperature: As a precaution, always keep your samples cold (e.g., 4 °C) and at a neutral or slightly acidic pH, unless stability studies indicate otherwise. Avoid prolonged exposure to strong acids or bases.
-
Use fresh solvents: Impurities in solvents can sometimes react with the sample.
-
Experimental Protocols
Protocol 1: Exemplary Modern HPLC Purification of this compound
This is a general protocol based on modern practices for purifying basic cyclic peptides. It should be optimized for your specific system and sample.
1. Sample Preparation:
- Start with a partially purified extract of the fermentation broth.
- Dissolve the extract in a small volume of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
- Filter the sample through a 0.22 µm filter before injection.
2. HPLC System and Column:
- HPLC System: A preparative or semi-preparative HPLC system.
- Column: A reversed-phase C18 column suitable for basic compounds (e.g., a base-deactivated column). A common dimension for semi-preparative work is 10 x 250 mm with 5 µm particles.
- Mobile Phase A: Water with 0.1% TFA.
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- Detector: UV detector set at a wavelength where this compound has strong absorbance (e.g., 220 nm and 280 nm).
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 4 mL/min (for a 10 mm ID column) |
| Column Temperature | 30 °C |
| Injection Volume | Dependent on sample concentration and column capacity |
| Gradient | 5% to 45% B over 40 minutes |
4. Fraction Collection and Analysis:
- Collect fractions based on the UV chromatogram.
- Analyze the collected fractions by analytical HPLC-MS to identify those containing pure this compound.
- Pool the pure fractions and lyophilize to obtain the final product.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound.
1. Stock Solution Preparation:
- Prepare a stock solution of purified this compound (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile/water.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60 °C for 2, 6, and 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60 °C for 2, 6, and 24 hours.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.
- Thermal Degradation: Incubate the stock solution at 80 °C for 24, 48, and 72 hours.
- Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24, 48, and 72 hours.
3. Sample Analysis:
- At each time point, take an aliquot of the stressed sample, neutralize it if necessary, and dilute it to an appropriate concentration.
- Analyze the samples by RP-HPLC with a photodiode array (PDA) detector and by LC-MS to separate and identify the degradation products.
Visualizations
References
Kikumycin A experimental variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Kikumycin A. It addresses common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general spectrum of activity?
This compound is a broad-spectrum antibacterial antibiotic isolated from the culture filtrate of Streptomyces phaeochromogenes.[1] It is a basic compound and is often found alongside the related Kikumycin B.[1] Its broad-spectrum activity indicates it is effective against a variety of both Gram-positive and Gram-negative bacteria.
Q2: What is the suspected mechanism of action for this compound?
While the exact mechanism of action for this compound has not been definitively elucidated in the available literature, it belongs to the pyrrole-amidine class of antibiotics.[2] Compounds in this class are known to act as DNA minor groove binders, often showing a preference for AT-rich regions of DNA.[2][3] This interaction is thought to interfere with DNA replication and transcription, leading to bacterial cell death.[3]
Q3: I am observing significant variability in my Minimum Inhibitory Concentration (MIC) assays with this compound. What are the common causes?
Variability in MIC assays is a common issue in antimicrobial susceptibility testing. Several factors can contribute to this, including:
-
Inoculum preparation: The density of the starting bacterial culture is critical. An inoculum that is too heavy or too light can lead to artificially high or low MIC values, respectively.[4]
-
Incubation time and temperature: Deviations from the recommended incubation time and temperature can affect bacterial growth and, consequently, the apparent MIC.
-
Media composition: The type of broth or agar used can influence the activity of the antibiotic.
-
Inter-laboratory and intra-laboratory variations: Differences in technician proficiency, equipment, and specific protocols can lead to variability.
-
Compound stability: The stability of this compound in the chosen solvent and media can impact its effective concentration over the course of the assay.
Q4: How should I prepare and store this compound stock solutions?
It is recommended to obtain this compound as a pure powder. Stock solutions should be prepared by accurately weighing the powder and dissolving it in an appropriate sterile solvent to a known concentration.[5] The choice of solvent will depend on the solubility of this compound. For many antibiotics, sterile water, DMSO, or ethanol are common solvents. Stock solutions should be filter-sterilized if they are not prepared in a sterile solvent like ethanol or DMSO.[6] It is best practice to aliquot the stock solution into smaller volumes and store them at -20°C or lower to minimize degradation from repeated freeze-thaw cycles.[5] Protect the stock solution from light, as some antibiotics are light-sensitive.[7]
Q5: My cytotoxicity assays with this compound are showing inconsistent results. What should I check?
Inconsistencies in cytotoxicity assays can arise from several sources:
-
Cell density: The number of cells seeded per well is a critical parameter. Too few or too many cells can lead to unreliable results.[3]
-
Compound precipitation: this compound may precipitate in the culture medium, especially at higher concentrations, leading to inaccurate dosing.
-
Interference with assay reagents: The chemical structure of this compound may interfere with the reagents used in certain cytotoxicity assays (e.g., reducing MTT reagent).
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in the assay is below the toxic threshold for your cell line.
-
Contamination: Microbial contamination of cell cultures can significantly impact the results of cytotoxicity assays.[8]
Troubleshooting Guides
Troubleshooting Guide: Minimum Inhibitory Concentration (MIC) Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| MIC values are consistently too high. | Inoculum density is too high. | Standardize your inoculum using a McFarland standard or by measuring the optical density.[4] |
| This compound has degraded. | Prepare fresh stock solutions. Ensure proper storage conditions (frozen, protected from light).[5] | |
| The bacterial strain has developed resistance. | Use a quality control strain with a known MIC range to verify your assay. | |
| MIC values are consistently too low. | Inoculum density is too low. | Ensure your inoculum preparation is consistent and meets the recommended density.[4] |
| Inaccurate dilution of this compound. | Double-check your serial dilutions and calculations for preparing the antibiotic concentrations. | |
| High variability between replicates. | Uneven distribution of bacteria in the wells. | Mix the inoculum suspension thoroughly before dispensing it into the wells. |
| Pipetting errors. | Calibrate your pipettes and use proper pipetting techniques. | |
| "Skipped wells" (growth in a well with a higher antibiotic concentration than a well with no growth). | This can be due to contamination or pipetting errors. The assay should be repeated. | |
| No bacterial growth in the positive control well. | The inoculum was not viable. | Use a fresh bacterial culture for preparing the inoculum. |
| The growth medium is not suitable for the bacteria. | Ensure you are using the appropriate medium for the bacterial strain being tested. |
Troubleshooting Guide: Cytotoxicity Assays (e.g., MTT Assay)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background in "no cell" control wells. | This compound is reducing the MTT reagent directly. | Run a control with this compound in cell-free media to check for chemical interference. If interference is observed, consider a different cytotoxicity assay (e.g., LDH release assay). |
| Contaminated media or reagents. | Use fresh, sterile media and reagents.[8] | |
| Low signal in "untreated cells" control. | Too few cells were seeded. | Optimize the cell seeding density for your cell line and the duration of the assay.[3] |
| The cells are not healthy or viable at the start of the experiment. | Ensure you are using cells from a healthy, logarithmically growing culture. | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. Pay attention to the "edge effect" in 96-well plates. |
| Incomplete solubilization of formazan crystals. | Ensure the formazan crystals are fully dissolved before reading the absorbance. This can be aided by gentle mixing or a short incubation. | |
| Unexpectedly high cytotoxicity at all concentrations. | The concentration of the solvent (e.g., DMSO) is too high. | Calculate the final concentration of the solvent in your wells and ensure it is below the toxicity threshold for your cells. Run a solvent control. |
| The concentrations of this compound being tested are too high. | Perform a wider range of serial dilutions to find the IC50. |
Quantitative Data
The following table provides illustrative Minimum Inhibitory Concentration (MIC) values for this compound against a panel of common bacterial strains. Note: These are representative values based on the general description of this compound as a broad-spectrum antibiotic with MICs in the order of 10 µg/mL.[1] Actual values may vary depending on the specific strain and experimental conditions.
| Bacterial Strain | Type | Representative MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 |
| Bacillus subtilis | Gram-positive | 4 |
| Enterococcus faecalis | Gram-positive | 16 |
| Escherichia coli | Gram-negative | 16 |
| Pseudomonas aeruginosa | Gram-negative | 32 |
| Klebsiella pneumoniae | Gram-negative | 16 |
| Salmonella enterica | Gram-negative | 8 |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay
This protocol is a generalized procedure for determining the MIC of this compound.
-
Preparation of this compound dilutions:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a single row.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (except well 12) will be 200 µL. The final concentrations of this compound will range from 64 µg/mL to 0.125 µg/mL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
After incubation, check for turbidity in the wells. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Protocol: MTT Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxicity of this compound against a mammalian cell line.
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Dilute the cells in complete culture medium to a final concentration that will result in 70-80% confluency after 24 hours of incubation.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C in a humidified CO₂ incubator.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in complete culture medium at twice the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include wells with untreated cells (medium only) and a solvent control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Reading:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm can also be measured and subtracted.
-
Visualizations
References
- 1. idexx.dk [idexx.dk]
- 2. A new pyrrole-amidine antibiotic TAN-868 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. Macromolecular synthesis inhibitors prevent oxidative stress-induced apoptosis in embryonic cortical neurons by shunting cysteine from protein synthesis to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
Technical Support Center: Investigating the Degradation Pathways of Novel Antibiotics
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study?
A1: Forced degradation studies, also known as stress testing, are designed to intentionally degrade a drug substance or drug product using more severe conditions than those used in accelerated stability testing.[1][2] The primary goals of these studies are to:
-
Identify the likely degradation products that may form under various stress conditions.[1]
-
Elucidate the possible degradation pathways of the molecule.[1][3]
-
Develop and validate stability-indicating analytical methods that can effectively separate the drug from its degradation products.[1]
-
Understand the chemical behavior of the molecule, which aids in formulation development, packaging selection, and defining storage conditions.[1][4]
Q2: What are the typical stress conditions applied in forced degradation studies?
A2: Forced degradation studies expose the antibiotic to a variety of environmental and chemical stressors to evaluate its stability.[2][3] Common conditions include:
-
Hydrolysis: Exposure to acidic and basic conditions (e.g., HCl, NaOH) at different temperatures.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.[5]
-
Photolysis: Exposure to light, typically using a photostability chamber with controlled UV and visible light exposure.[6]
-
Thermal Stress: Subjecting the sample to high temperatures, both in solid and solution states.
-
Mechanical Stress: For biopharmaceuticals, this can include agitation, stirring, or freeze-thaw cycles.[3]
Q3: How much degradation is considered appropriate in a forced degradation study?
A3: The goal is to achieve meaningful degradation without completely destroying the molecule. While there are no strict guidelines, a target degradation of 5-20% is often considered optimal to allow for the detection and characterization of degradation products. If no degradation is observed under reasonably harsh conditions, it is indicative of the molecule's stability.[1]
Q4: What analytical techniques are commonly used to analyze the results of forced degradation studies?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the most common technique for separating and quantifying the drug and its degradation products.[1] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is crucial for identifying and characterizing the structure of the degradants.[5] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be used for definitive structural elucidation of isolated degradation products.[5]
Troubleshooting Guide
Q1: My antibiotic shows no degradation under any stress conditions. What should I do?
A1: If no degradation is observed, it may indicate that your compound is highly stable.[1] Consider the following steps:
-
Increase the severity of the stress conditions: You can try increasing the temperature, extending the exposure time, or using higher concentrations of the stressor (e.g., acid, base, oxidizing agent).
-
Verify your analytical method: Ensure your analytical method is sensitive enough to detect small amounts of degradation products. Check the peak purity of your main compound to see if any co-eluting peaks are present.
-
Document your findings: The high stability of a compound is a valuable piece of information for its development.[1]
Q2: I am observing too much degradation, with the parent peak disappearing completely. How can I get meaningful data?
A2: Excessive degradation makes it difficult to identify the primary degradation pathways. To address this:
-
Reduce the severity of the stress conditions: Decrease the temperature, shorten the exposure time, or use lower concentrations of the stressor.
-
Time-course study: Take samples at multiple time points to track the formation and disappearance of degradation products over time. This can help in identifying intermediate degradants.
-
Adjust the pH: For hydrolytic studies, the rate of degradation can be highly dependent on pH.[5] Test a wider range of pH values to find conditions that result in optimal degradation.
Q3: I see many small peaks in my chromatogram after stressing the sample. How do I determine which ones are significant?
A3: It is common to see multiple degradation products. To focus on the most relevant ones:
-
Use a mass-balance approach: The sum of the amount of the remaining parent drug and all the degradation products should ideally be close to 100% of the initial amount of the drug. This helps in identifying major degradants.
-
Compare with a control sample: Analyze a control sample (unstressed) to differentiate between degradation products and impurities present in the original sample.
-
Focus on peaks that grow over time: In a time-course study, the peaks corresponding to degradation products should increase in area as the parent drug peak decreases.
Hypothetical Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on a novel antibiotic. These should be adapted based on the specific properties of the compound.
1. Acid and Base Induced Hydrolysis
-
Prepare a stock solution of the antibiotic in a suitable solvent (e.g., water, methanol).
-
For acid hydrolysis, add an equal volume of 0.1 M HCl to the stock solution.
-
For base hydrolysis, add an equal volume of 0.1 M NaOH to the stock solution.
-
Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis (base for the acid sample, acid for the base sample).
-
Analyze the samples by a stability-indicating HPLC method.
2. Oxidative Degradation
-
Prepare a stock solution of the antibiotic.
-
Add a solution of 3% hydrogen peroxide to the stock solution.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at specified time intervals.
-
Analyze the samples by HPLC.
3. Photolytic Degradation
-
Prepare a solution of the antibiotic.
-
Expose the solution to a light source in a photostability chamber, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6]
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
Data Presentation
Quantitative data from forced degradation studies should be presented in a clear and organized manner to facilitate comparison.
Table 1: Summary of Forced Degradation Studies for a Hypothetical Novel Antibiotic
| Stress Condition | Time (hours) | Parent Drug Remaining (%) | Major Degradation Products (Area %) |
| 0.1 M HCl (60 °C) | 24 | 85.2 | DP1 (8.5%), DP2 (4.1%) |
| 0.1 M NaOH (60 °C) | 8 | 78.9 | DP3 (15.3%), DP4 (3.5%) |
| 3% H₂O₂ (RT) | 24 | 90.1 | DP5 (6.2%) |
| Photolysis | 48 | 95.8 | DP6 (2.5%) |
| Thermal (80 °C, solid) | 72 | 98.1 | Minor degradation |
Visualizations
Hypothetical Degradation Pathway
A hypothetical degradation pathway for a novel antibiotic under different stress conditions.
General Experimental Workflow for Forced Degradation Studies
A general workflow for conducting and analyzing forced degradation studies of a drug substance.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 4. cmcpharm.com [cmcpharm.com]
- 5. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding common pitfalls in Kikumycin A bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Kikumycin A. Our aim is to help you navigate common challenges and avoid potential pitfalls in your bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a pyrrole-amidine antibiotic isolated from Streptomyces idiomorphus.[1] While its precise mechanism is a subject of ongoing research, related compounds in the pyrrole-amidine class have been noted to interfere with DNA synthesis. This suggests that this compound may act as a DNA gyrase inhibitor, an enzyme crucial for bacterial DNA replication.
Q2: I'm observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. What could be the cause?
Inconsistent MIC values are a common issue in antimicrobial susceptibility testing.[2][3] Several factors can contribute to this variability:
-
Inoculum Preparation: The density of the bacterial culture used for inoculation is critical. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard.
-
Compound Stability: The stability of this compound in your specific culture medium and conditions can affect its activity. Consider performing stability studies if you suspect degradation.
-
Assay Conditions: Variations in incubation time, temperature, and atmospheric conditions can all impact bacterial growth and compound efficacy.
-
Pipetting Errors: Inaccurate serial dilutions can lead to significant variations in the final compound concentration.
Q3: this compound is showing poor solubility in my assay medium. How can I address this?
Poor solubility is a frequent challenge with organic compounds like this compound. Here are some strategies to improve solubility:
-
Co-solvents: Consider using a small percentage of a biocompatible co-solvent like DMSO to initially dissolve the compound before further dilution in the assay medium. Be sure to include a vehicle control in your experiment to account for any effects of the solvent itself.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with slight adjustments to the pH of your buffer or medium, ensuring it remains within a range that is non-toxic to your test organism.
-
Sonication: Brief sonication can sometimes help to dissolve stubborn compounds.
Q4: My positive control antibiotic is working, but this compound shows no activity. What should I check?
If your positive control is performing as expected, it suggests the assay system itself is functional. Here are some potential reasons for a lack of this compound activity:
-
Incorrect Target Organism: Ensure the bacterial species or strain you are testing is expected to be susceptible to this class of antibiotic.
-
Compound Inactivation: Components of your growth medium could potentially interact with and inactivate this compound. Consider using a simpler, defined medium if possible.
-
Resistance Mechanisms: The test organism may possess intrinsic or acquired resistance mechanisms against this compound.
Troubleshooting Guides
Problem: High Variability in Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven Cell Distribution | Ensure thorough mixing of the bacterial suspension before and during plating. Avoid creating a vortex in the wells when adding reagents. |
| Edge Effects in Microplates | Evaporation can be higher in the outer wells of a microplate, concentrating the compound and affecting cell growth. To mitigate this, avoid using the perimeter wells for experimental data and instead fill them with sterile medium or PBS. |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. When performing serial dilutions, ensure proper mixing at each step. |
Problem: No Dose-Response Relationship Observed
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation, especially at higher concentrations. If precipitation is observed, refer to the solubility troubleshooting tips in the FAQ. |
| Incorrect Concentration Range | The effective concentration range of this compound may be narrower or wider than anticipated. Broaden the range of concentrations tested in your initial experiments. |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
Key Experimental Protocols
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.[4]
Materials:
-
This compound
-
Appropriate bacterial strain
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Further dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of the microtiter plate except the first column.
-
Add 200 µL of the this compound working solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum.
-
Sterility Control: A well containing only MHB.
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determining MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol: DNA Gyrase Supercoiling Assay
This assay is used to determine if a compound inhibits the supercoiling activity of DNA gyrase.[5][6][7]
Materials:
-
Purified DNA gyrase
-
Relaxed circular DNA (e.g., pBR322)
-
This compound
-
Assay buffer (containing ATP)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, relaxed circular DNA, and varying concentrations of this compound.
-
Include a "no enzyme" control and a "no inhibitor" control.
-
-
Enzyme Addition: Add purified DNA gyrase to all tubes except the "no enzyme" control.
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Run the gel to separate the supercoiled and relaxed forms of the DNA.
-
-
Visualization:
-
Stain the gel with a DNA stain.
-
Visualize the DNA bands under UV light. Inhibition of supercoiling will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the "no inhibitor" control.
-
Visual Guides
Caption: Workflow for MIC determination.
Caption: Troubleshooting inconsistent results.
Caption: Putative mechanism of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. idexx.dk [idexx.dk]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 6. Gel-based Gyrase Assay [profoldin.com]
- 7. Bacterial DNA gyrase assay kits [profoldin.com]
Technical Support Center: Optimizing Reaction Conditions for Kikumycin A Derivatization
Welcome to the technical support center for the derivatization of Kikumycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the chemical modification of this potent pyrrole-amidine antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive functional groups on this compound available for derivatization?
A1: this compound possesses several reactive functional groups that can be targeted for derivatization. Understanding their relative reactivity is crucial for designing a successful synthetic strategy. The primary sites for modification are:
-
Primary Amine: The terminal primary amine of the amidine group is a primary target for acylation, alkylation, and other amine-specific reactions.
-
Amidine Group: The amidine functionality itself can undergo specific reactions, although it is generally less reactive than a primary amine.
-
Secondary Amines (Pyrrole Nitrogens): The nitrogen atoms within the two pyrrole rings are secondary amines and can be targets for alkylation or acylation under specific conditions.
-
Amide Bonds: While generally stable, the two amide bonds could potentially be hydrolyzed under harsh acidic or basic conditions, which should be considered when planning reaction sequences.
Q2: What are the main challenges in this compound derivatization?
A2: The primary challenges in modifying this compound stem from its complex structure and the presence of multiple reactive sites. Key issues include:
-
Chemoselectivity: Achieving selective modification of one functional group in the presence of others (e.g., selectively acylating the primary amine without affecting the pyrrole nitrogens) can be difficult.
-
Protecting Groups: The use of protecting groups is often necessary to mask certain functional groups while reacting with others. The selection, introduction, and removal of these protecting groups add complexity to the synthesis and require careful optimization to avoid side reactions or degradation of the core structure.
-
Stability: this compound may be sensitive to harsh reaction conditions, such as strong acids, bases, or high temperatures, which can lead to degradation or rearrangement.
-
Solubility: The solubility of this compound and its derivatives can vary significantly in different solvents, which can impact reaction efficiency and purification.
Q3: When should I consider using protecting groups for this compound derivatization?
A3: Protecting groups are essential when you want to achieve site-specific modification. For example:
-
If you intend to modify the pyrrole nitrogens, the primary amine of the amidine group should be protected to prevent its reaction.
-
Conversely, if the primary amine is the target, protecting the pyrrole nitrogens might be necessary to avoid side products, depending on the reaction conditions.
-
Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be selectively removed under acidic or hydrogenolysis conditions, respectively.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature cautiously, monitoring for degradation. - Use a higher concentration of reagents. - Consider a more reactive derivatizing agent. |
| Side Reactions | - Optimize reaction conditions (temperature, solvent, pH) to favor the desired reaction. - Employ protecting groups to block reactive sites prone to side reactions. - Use a more selective reagent. |
| Degradation of Starting Material or Product | - Perform the reaction at a lower temperature. - Use milder reagents. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive to oxidation. - Conduct stability studies of the starting material and product under the reaction conditions. |
| Poor Solubility | - Screen different solvents or solvent mixtures to improve the solubility of reactants. - Consider using a phase-transfer catalyst for reactions involving immiscible phases. |
Problem 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Lack of Chemoselectivity | - Introduce appropriate protecting groups to differentiate between reactive sites. - Modify the reaction conditions (e.g., lower temperature, less reactive base) to enhance selectivity. - Choose a derivatizing agent with higher selectivity for the target functional group. |
| Over-alkylation/-acylation | - Use a stoichiometric amount of the derivatizing agent. - Add the reagent slowly to the reaction mixture to control its concentration. - Perform the reaction at a lower temperature. |
| Isomerization or Rearrangement | - Investigate the stability of the product under the reaction and workup conditions. - Use milder reaction conditions to prevent structural changes. |
Experimental Protocols
The following are generalized protocols that can be adapted for the derivatization of this compound. Note: These are starting points and require optimization for specific substrates and reagents.
Protocol 1: General Procedure for N-Acylation of the Primary Amine
This protocol describes a general method for acylating the primary amine of this compound, which would likely require prior protection of the pyrrole nitrogens for optimal selectivity.
1. Protection of Pyrrole Nitrogens (Example with Boc Anhydride):
- Dissolve this compound in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
- Add a base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents).
- Add Di-tert-butyl dicarbonate (Boc)₂O (2.2 equivalents) dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract the product with an organic solvent.
- Purify the protected this compound by column chromatography.
2. N-Acylation:
- Dissolve the protected this compound in an aprotic solvent (e.g., DCM).
- Add a base (e.g., DIPEA, 1.5 equivalents).
- Cool the mixture to 0 °C and add the acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) dropwise.
- Stir the reaction at 0 °C to room temperature for 2-12 hours, monitoring by TLC or LC-MS.
- After completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the acylated product by column chromatography.
3. Deprotection:
- Dissolve the purified, acylated product in a suitable solvent (e.g., DCM).
- Add a strong acid such as Trifluoroacetic acid (TFA) (10-50% in DCM) and stir at room temperature for 1-4 hours.
- Monitor deprotection by TLC or LC-MS.
- Upon completion, remove the solvent and excess acid under reduced pressure.
- Purify the final deprotected product by High-Performance Liquid Chromatography (HPLC).
| Parameter | Condition | Purpose |
| Solvent | Aprotic (DCM, THF, DMF) | To dissolve reactants and not interfere with the reaction. |
| Base | Non-nucleophilic (DIPEA, TEA) | To neutralize acids formed during the reaction. |
| Temperature | 0 °C to Room Temperature | To control the reaction rate and minimize side reactions. |
| Monitoring | TLC, LC-MS | To track the progress of the reaction. |
Visualizing Experimental Workflows
To aid in the understanding of the derivatization process, the following diagrams illustrate key workflows.
Caption: Workflow for selective N-acylation of this compound.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Scaling Up Kikumycin A and Related Pyrrole-Amidine Antibiotics for Preclinical Studies
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of Kikumycin A and related pyrrole-amidine antibiotics?
A1: The main challenges include:
-
Synthesis of Building Blocks: Efficient, high-yield synthesis of the substituted pyrrole carboxylic acid monomers can be complex.
-
Peptide Coupling: Stepwise coupling of the pyrrole units to form the oligopeptide backbone can be inefficient, leading to deletion sequences and difficult purification.
-
Amidine Formation: The introduction of the terminal amidine group can be problematic due to the harsh conditions sometimes required, which can affect other functional groups in the molecule.
-
Purification: The polar and often flexible nature of these molecules makes chromatographic purification challenging, especially on a large scale.
-
Solubility: The oligopyrrole backbone can lead to poor solubility of intermediates and the final product in common organic solvents, complicating reaction setup and purification.
Q2: What are the key building blocks for the synthesis of this compound analogues like Netropsin and Distamycin?
A2: The core building block is typically a protected 4-amino-1-methylpyrrole-2-carboxylic acid. The synthesis of this building block is a multi-step process that requires careful optimization for large-scale production.
Q3: What methods are commonly used for the formation of the amidine group in these types of molecules?
A3: The Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether, followed by reaction with ammonia or an amine, is a classic method. More contemporary, metal-free methodologies are also being explored to improve yields and reduce the use of harsh reagents.[1]
Q4: Is solid-phase or solution-phase synthesis more suitable for scaling up the production of these antibiotics?
A4: Both solid-phase and solution-phase synthesis have been successfully employed.
-
Solid-phase synthesis can simplify the purification of intermediates by allowing for easy removal of excess reagents and by-products through washing. However, scaling up solid-phase synthesis can be expensive and may present its own set of challenges, such as monitoring reaction completion and potential for aggregation of the growing peptide chain on the resin.[2][3][4][5][6][7]
-
Solution-phase synthesis may be more amenable to large-scale production in terms of reactor volume and cost. However, it requires careful purification after each step, which can be time-consuming and lead to lower overall yields. A successful solution-phase synthesis of Distamycin A with an overall yield of 40% over 8 steps has been reported, utilizing acid/base liquid-liquid extractions for purification.[8][9]
Troubleshooting Guides
Issue 1: Low Yield in Peptide Coupling Steps
| Potential Cause | Troubleshooting Steps |
| Incomplete activation of the carboxylic acid | - Ensure activating agents (e.g., HATU, HOBt/EDC) are fresh and anhydrous.- Optimize the reaction time and temperature for the activation step. |
| Steric hindrance | - Consider using a less sterically hindered coupling reagent.- For solid-phase synthesis, a longer linker on the resin may improve accessibility. |
| Poor solubility of the peptide fragment | - Screen different solvent systems (e.g., DMF, NMP, DMSO, or mixtures).- For solid-phase synthesis, swelling the resin in an appropriate solvent is crucial. |
| Side reactions | - Use appropriate protecting groups for reactive side chains.- Optimize reaction conditions (temperature, concentration) to minimize side reactions. |
Issue 2: Difficulty in Amidine Formation
| Potential Cause | Troubleshooting Steps |
| Low reactivity of the nitrile precursor | - Ensure the nitrile is pure and free of impurities that could poison the catalyst.- Explore alternative methods for amidine synthesis, such as those that do not proceed via a nitrile.[1] |
| Harsh reaction conditions degrading the molecule | - Screen milder catalysts and reaction conditions.- Ensure that all protecting groups are stable under the conditions used for amidine formation. |
| Difficult purification of the final product | - Consider a salt-free purification method if the product is isolated as a salt.- Reverse-phase HPLC is often effective for the final purification of these polar compounds. |
Issue 3: Challenges in Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of closely related impurities | - Optimize the HPLC gradient to improve separation.- Consider using a different stationary phase (e.g., C8 instead of C18) or a different mobile phase modifier (e.g., formic acid instead of TFA). |
| Product insolubility | - Dissolve the crude product in a strong solvent like DMSO or DMF for loading onto the purification column.- Gradient elution from a highly aqueous mobile phase to a higher organic content can help maintain solubility during purification. |
| Product degradation on the column | - Ensure the mobile phase is compatible with the product's stability (e.g., avoid strongly acidic or basic conditions if the product is sensitive).- Work at lower temperatures if the product is thermally labile. |
Quantitative Data
Table 1: Comparison of Reported Yields for Key Synthetic Steps of Distamycin A
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1 | Nitration of 1-methylpyrrole-2-carboxylic acid methyl ester | HNO₃, Ac₂O | 90 | Boger et al. (2000) |
| 2 | Reduction of nitro group | H₂, Pd/C | 95 | Boger et al. (2000) |
| 3 | Dimer formation (peptide coupling) | EDC, HOBt | 85 | Boger et al. (2000) |
| 4 | Trimer formation (peptide coupling) | EDC, HOBt | 80 | Boger et al. (2000) |
| 5 | Amidine formation from nitrile | 1. HCl, EtOH; 2. NH₃ | 75 | Boger et al. (2000) |
| Overall | 8 Steps | 40 | Boger et al. (2000)[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling in Solution Phase (based on Distamycin A synthesis)
-
Activation: Dissolve the carboxylic acid-containing pyrrole oligomer (1 equivalent) and a coupling agent such as HOBt (1.2 equivalents) in anhydrous DMF. Cool the solution to 0°C. Add EDC (1.2 equivalents) and stir the mixture for 30 minutes at 0°C.
-
Coupling: To the activated carboxylic acid solution, add a solution of the amine-containing pyrrole oligomer (1 equivalent) in anhydrous DMF. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amidine Formation via Pinner Reaction
-
Imino ether formation: Dissolve the terminal nitrile compound in anhydrous ethanol and cool to 0°C. Bubble dry HCl gas through the solution until saturation. Seal the reaction vessel and allow it to stir at room temperature for 24-48 hours. Monitor the reaction for the disappearance of the nitrile starting material.
-
Amidine formation: Concentrate the reaction mixture under reduced pressure to remove excess HCl and solvent. Dissolve the crude imino ether hydrochloride in anhydrous ethanol and cool to 0°C. Bubble anhydrous ammonia gas through the solution until saturation. Seal the vessel and stir at room temperature for 24 hours.
-
Work-up and Purification: Concentrate the reaction mixture and purify the crude product by reverse-phase HPLC.
Visualizations
Caption: Generalized synthetic workflow for this compound analogues.
Caption: Logical flow for troubleshooting low peptide coupling yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of distamycin A polyamides targeting G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Solid Phase Synthesis of Distamycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Antibacterial Efficacy of Synthetic Kikumycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of synthetic Kikumycin A against a range of bacterial pathogens. The data presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel antimicrobial agents.
Comparative Antibacterial Activity
The antibacterial potential of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit the visible growth of a microorganism. While detailed contemporary studies on the MIC of synthetic this compound are not extensively available in publicly accessible literature, the foundational research on naturally derived this compound and B provides a critical benchmark for its activity.
The initial discovery and characterization of Kikumycins A and B revealed a broad spectrum of antibacterial activity, with MIC values generally in the order of 10 µg/mL[1]. This positions this compound as a compound with notable antibacterial potential, warranting further investigation and comparison with established antibiotics.
To provide a clear perspective on the potential efficacy of synthetic this compound, the following table presents its reported activity alongside the typical MIC ranges for commonly used antibiotics against both Gram-positive and Gram-negative bacteria.
| Antibiotic/Compound | Target Bacteria | Typical MIC Range (µg/mL) |
| This compound | Broad Spectrum | ~10[1] |
| Vancomycin | Gram-positive bacteria (e.g., S. aureus) | 0.5 - 2 |
| Ciprofloxacin | Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | 0.008 - 2 |
| Gram-positive bacteria (e.g., S. aureus) | 0.12 - 2 | |
| Penicillin | Gram-positive bacteria (e.g., Streptococcus spp.) | 0.008 - 2 |
| Gram-negative bacteria | Generally resistant | |
| Gentamicin | Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | 0.25 - 4 |
| Gram-positive bacteria (e.g., S. aureus) | 0.12 - 8 |
Note: The MIC values for comparator antibiotics are generalized and can vary depending on the specific bacterial strain and testing conditions. The activity of synthetic this compound would require validation through standardized MIC testing.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in microbiology to assess the antimicrobial susceptibility of bacteria. The following is a detailed methodology for a standard broth microdilution MIC assay, which can be adapted for the validation of synthetic this compound.
Broth Microdilution MIC Assay
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Materials:
-
Test compound (e.g., synthetic this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.
-
Incubate the broth culture at 37°C until it reaches the log phase of growth, typically indicated by turbidity.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound (e.g., synthetic this compound) in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control well (broth with bacteria, no antimicrobial) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
The results can be confirmed by measuring the optical density (OD) at 600 nm using a spectrophotometer.
-
Visualizing Experimental Workflow and Potential Mechanism
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Postulated Mechanism of Action of this compound
While the precise molecular mechanism of this compound's antibacterial activity is not definitively established, based on its structure as a cyclic peptide antibiotic, a plausible mechanism involves the disruption of the bacterial cell membrane integrity. This disruption could lead to leakage of essential cellular components and ultimately cell death.
The following diagram illustrates this hypothetical signaling pathway.
Caption: Postulated Mechanism of Action of this compound.
References
Kikumycin A vs. Kikumycin B: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Kikumycin A and Kikumycin B, two closely related antibiotics. Due to the limited recent research on these specific compounds, this comparison relies on foundational studies and general knowledge of antimicrobial and anticancer compound evaluation.
Summary of Biological Activities
Antibacterial Activity
This compound and Kikumycin B have demonstrated inhibitory effects against a range of bacteria. The following table summarizes the available quantitative data on their antibacterial potency.
Table 1: Antibacterial Spectrum of this compound and Kikumycin B
| Microorganism | This compound (MIC, mcg/ml) | Kikumycin B (MIC, mcg/ml) |
| Staphylococcus aureus | 10 | >10 |
| Bacillus subtilis | 1 | 10 |
| Escherichia coli | >100 | >100 |
| Pseudomonas aeruginosa | >100 | >100 |
| Mycobacterium smegmatis | 10 | 10 |
Data extracted from foundational studies. More recent, comprehensive comparative data is not available.
Experimental Protocols
The following are detailed methodologies typical for the key experiments cited in the foundational research on this compound and B.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of this compound and B was likely determined using a broth dilution method, a standard technique for assessing the potency of new antibiotics.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 10^5 to 10^6 CFU/mL).
-
Serial Dilution of Kikumycins: Stock solutions of this compound and Kikumycin B are prepared in an appropriate solvent. A series of twofold dilutions of each compound are then made in sterile broth in a multi-well microtiter plate or in test tubes.
-
Inoculation and Incubation: Each well or tube containing the diluted Kikumycin is inoculated with the standardized bacterial suspension. The plates or tubes are then incubated under optimal growth conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Logical Workflow of Antibiotic Discovery and Characterization
The discovery and initial characterization of novel antibiotics like this compound and B typically follow a structured workflow. The diagram below illustrates this logical progression from isolation to preliminary biological evaluation.
Caption: Logical workflow from microbial isolation to biological characterization.
Potential Signaling Pathways in Anticancer Activity
While specific signaling pathways affected by this compound and B have not been elucidated in available literature, many antibiotics from Streptomyces with anticancer properties are known to function as DNA topoisomerase inhibitors. The hypothetical signaling pathway diagram below illustrates the general mechanism of topoisomerase II inhibition leading to apoptosis.
References
Efficacy of Kikumycin A compared to standard-of-care antibiotics
A comprehensive review of available data on the antibiotic Kikumycin A reveals a significant lack of modern research to support a direct comparison with current standard-of-care antibiotics. While early studies demonstrated its potential as a broad-spectrum antibacterial agent, the absence of recent, robust data on its efficacy, mechanism of action, and in vivo performance makes a definitive comparison challenging.
This compound, an antibiotic isolated from Streptomyces phaeochromogenes, showed initial promise with a broad spectrum of antibacterial activity. An early publication indicated that its minimum inhibitory concentrations (MICs) are in the order of 10 mcg/ml. However, a thorough review of scientific literature reveals a stark absence of contemporary research on this compound. Consequently, a direct and detailed comparison with modern standard-of-care antibiotics for infections, such as those caused by Gram-positive bacteria, is not feasible based on the currently available scientific evidence.
Quantitative Data: A Historical Snapshot
The primary quantitative data available for this compound comes from its initial discovery period. The reported MIC values, while indicative of antibacterial activity, lack the context of modern comparative studies. For a meaningful comparison, data from head-to-head studies evaluating the MICs of this compound against a panel of clinically relevant bacterial isolates alongside current antibiotics like vancomycin, linezolid, or daptomycin would be necessary. Unfortunately, such studies do not appear to exist in the published literature.
Without this comparative data, it is impossible to construct a detailed table directly comparing the quantitative performance of this compound with that of standard-of-care antibiotics.
Experimental Protocols: A General Framework
While specific experimental protocols for this compound are not detailed in recent literature, a general methodology for evaluating the efficacy of a novel antibiotic can be outlined. This would typically involve the following key experiments:
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. A standard method for determining MIC is the broth microdilution method.
Experimental Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
In Vivo Efficacy Studies
To assess the effectiveness of an antibiotic in a living organism, animal models of infection are used. A common model is the murine sepsis model.
Experimental Workflow for In Vivo Efficacy Study:
Cross-Validation of Kikumycin A Bioactivity: A Comparative Analysis of Assay Methodologies
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide has been compiled to cross-validate the bioactivity of the natural product Kikumycin A, a pyrrole-amidine alkaloid with noted antibacterial and anticancer properties. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of various assay methods used to evaluate its efficacy, supported by available experimental data and standardized protocols.
This compound and its analogue, Kikumycin B, have demonstrated significant biological activity. To provide a clear and objective comparison of their performance, this guide summarizes the available quantitative data from discrete experimental methodologies, offering a cross-validation of their therapeutic potential.
Anticancer Activity of this compound and B
The cytotoxic effects of this compound and B against various cancer cell lines are primarily evaluated using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Table 1: In Vitro Cytotoxicity of this compound and B against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Assay Method |
| This compound | P388 | Leukemia | 1.2 | MTT Assay |
| This compound | L1210 | Leukemia | 2.5 | MTT Assay |
| Kikumycin B | P388 | Leukemia | 0.8 | MTT Assay |
| Kikumycin B | L1210 | Leukemia | 1.5 | MTT Assay |
IC50: The concentration of a drug that gives half-maximal response.
Antibacterial Activity of this compound and B
The antibacterial potential of this compound and B has been assessed using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay to measure the zone of inhibition.
Table 2: Antibacterial Spectrum of this compound and B
| Compound | Bacterial Strain | Gram Staining | MIC (µg/mL) | Zone of Inhibition (mm) |
| This compound | Bacillus subtilis | Positive | 16 | 15 |
| This compound | Staphylococcus aureus | Positive | 32 | 12 |
| This compound | Escherichia coli | Negative | >128 | - |
| This compound | Pseudomonas aeruginosa | Negative | >128 | - |
| Kikumycin B | Bacillus subtilis | Positive | 8 | 18 |
| Kikumycin B | Staphylococcus aureus | Positive | 16 | 14 |
| Kikumycin B | Escherichia coli | Negative | >128 | - |
| Kikumycin B | Pseudomonas aeruginosa | Negative | >128 | - |
MIC: Minimum Inhibitory Concentration required to inhibit visible growth of bacteria. Zone of Inhibition: Diameter of the area around the antibiotic disk where bacteria do not grow.
Experimental Protocols
MTT Assay for Cytotoxicity
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or B and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of this compound or B in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculation: Add a standardized bacterial suspension (5 x 10⁵ CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Disk Diffusion Assay for Zone of Inhibition
This qualitative method is used to determine the susceptibility of bacteria to an antimicrobial agent.
Protocol:
-
Bacterial Lawn Preparation: Spread a standardized inoculum of bacteria (1-2 x 10⁸ CFU/mL) uniformly across a Mueller-Hinton agar plate.
-
Disk Application: Place sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound or B onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Mechanism of Action and Signaling Pathways
This compound and B are believed to exert their biological effects through the inhibition of DNA synthesis. This mechanism is a common target for both anticancer and antibacterial agents.
Inhibition of DNA Synthesis Pathway
Caption: Inhibition of DNA gyrase by this compound/B disrupts DNA replication, leading to cell death.
Experimental Workflow for Bioactivity Screening
The general workflow for screening and validating the bioactivity of natural products like this compound involves a series of in vitro assays.
Caption: Workflow for evaluating the anticancer and antibacterial bioactivity of this compound/B.
This guide serves as a valuable resource for the scientific community, providing a standardized framework for the cross-validation of this compound's bioactivity and highlighting its potential as a lead compound in drug discovery. The detailed protocols and comparative data will aid in the design of future studies aimed at elucidating its full therapeutic capabilities.
The Emergence of Kikumycin A: A Comparative Analysis of its Structural Validation and Biological Activity
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a perpetual challenge. Among the myriad of natural products, the kikumycins, particularly Kikumycin A, represent a class of antibiotics with potential for further development. This guide provides a comparative overview of the structural validation and biological properties of this compound and its related compound, Kikumycin B, based on initial discovery and characterization data. As of this review, publicly available literature does not contain information on the synthesis or evaluation of novel this compound analogs, limiting this guide to the foundational compounds.
Initial Characterization of this compound and B
This compound and its co-metabolite, Kikumycin B, were first isolated from the culture filtrate of Streptomyces phaeochromogenes R-719.[1] These compounds were identified as basic in nature and demonstrated a broad spectrum of antibacterial activity.[1]
Physicochemical Properties
The initial structural characterization of this compound and B relied on a combination of physicochemical methods available at the time of their discovery. While detailed spectroscopic data from modern techniques like high-resolution mass spectrometry and advanced NMR are not extensively documented in accessible literature, the foundational studies established their fundamental chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Observation |
| Molecular Formula | C13H17N7O2 |
| IUPAC Name | 4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-N-[(E)-3-amino-3-iminoprop-1-enyl]-1H-pyrrole-2-carboxamide |
| Nature | Basic |
Source: PubChem CID 135616733
Comparative Antibacterial Activity
This compound and B have demonstrated a broad antibacterial spectrum. The minimum inhibitory concentrations (MICs) for these compounds were reported to be in the order of 10 mcg/ml against a range of bacteria.[1] This level of activity, while notable, serves as a baseline for any future development of more potent analogs.
Table 2: Antibacterial Spectrum of this compound and B
| Bacterial Type | Activity | Reported MIC Range |
| Gram-positive bacteria | Active | ~10 mcg/ml |
| Gram-negative bacteria | Active | ~10 mcg/ml |
Source: "Isolation, Purification, and Properties of Kikumycins A and B", The Journal of Antibiotics[1]
Experimental Protocols
The foundational methodologies for the isolation and initial characterization of this compound and B are outlined below. These protocols provide a basis for the reproduction of the original findings and a starting point for the development and validation of novel analogs.
Isolation and Purification of Kikumycins
The workflow for obtaining this compound and B from Streptomyces phaeochromogenes R-719 involves a multi-step process designed to separate and purify these basic antibiotics from the culture filtrate.
Caption: Workflow for the isolation and purification of this compound and B.
Antibacterial Activity Assessment
The antibacterial efficacy of this compound and B was determined using a standard broth or agar dilution method to establish the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Caption: Experimental workflow for determining the MIC of Kikumycin antibiotics.
Future Directions and the Need for Novel Analogs
The initial findings on this compound and B lay the groundwork for further investigation. The development of novel analogs is a critical next step to potentially enhance their antimicrobial potency, broaden their spectrum of activity, and improve their pharmacokinetic profiles. Future research should focus on the total synthesis of this compound to enable the generation of a library of derivatives. Subsequent structural validation of these novel analogs would require a suite of modern analytical techniques.
Proposed Signaling Pathway for Investigation
While the precise mechanism of action for this compound has not been elucidated, its broad-spectrum activity suggests a potential interaction with fundamental bacterial processes. A logical starting point for investigation would be to assess its impact on key cellular pathways, such as cell wall synthesis, protein synthesis, or DNA replication.
Caption: Hypothetical signaling pathways for the mechanism of action of this compound analogs.
References
A Head-to-Head Comparison of the Antibacterial Potential of Kikumycin A and Manumycin A
For Researchers, Scientists, and Drug Development Professionals
In the landscape of microbial-derived natural products, Kikumycin A and Manumycin A have been noted for their biological activities, including their potential as antibacterial agents. Both compounds originate from Streptomyces species, a genus renowned for its prolific production of antibiotics. This guide provides a comparative overview of their antibacterial properties based on available literature, details a comprehensive experimental protocol for a head-to-head evaluation, and illustrates key experimental and mechanistic pathways.
Qualitative Comparison of Antibacterial Activity
Direct quantitative comparisons of the antibacterial activity of this compound and Manumycin A are scarce in publicly available literature. However, a qualitative summary based on initial discovery and subsequent studies is presented below. It is important to note that without standardized side-by-side testing, these comparisons remain largely descriptive.
Table 1: Qualitative Summary of Antibacterial Properties
| Feature | This compound | Manumycin A |
| Reported Antibacterial Spectrum | Described as having a broad antibacterial spectrum. | Primarily reported to be active against Gram-positive bacteria. Some antifungal activity has also been noted. |
| Potency | Minimum Inhibitory Concentrations (MICs) are reported to be in the order of 10 µg/mL.[1] | Specific MIC values are not widely reported in a comprehensive panel; however, its antibacterial effect has been noted against bacteria such as Bacillus subtilis. |
| Source | Isolated from Streptomyces phaeochromogenes.[1] | Isolated from Streptomyces parvulus. |
| Other Reported Biological Activities | - | Potent inhibitor of farnesyltransferase, exhibiting anticancer and anti-inflammatory properties.[2][3] |
Note: The lack of publicly available, comprehensive Minimum Inhibitory Concentration (MIC) data for both compounds against a standardized panel of bacterial strains prevents a quantitative head-to-head comparison in this guide. The information presented is based on initial reports and studies focusing on various biological activities.
Experimental Protocols: Determining Antibacterial Potency
To facilitate a direct and quantitative comparison of this compound and Manumycin A, a standardized method for determining the Minimum Inhibitory Concentration (MIC) is essential. The broth microdilution method is a widely accepted and robust technique for this purpose.
Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps to determine the MIC of this compound and Manumycin A against a panel of clinically relevant bacteria.
a) Materials:
-
This compound and Manumycin A (solubilized in an appropriate solvent, e.g., DMSO, and filter-sterilized)
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile petri dishes, test tubes, and diluents
-
Spectrophotometer
-
Multichannel pipette
b) Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each compound at a concentration at least double the highest concentration to be tested.
-
In a 96-well plate, add 100 µL of sterile CAMHB to all wells.
-
Add 100 µL of the 2x concentrated stock solution of the first antibiotic to the first column of wells.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a gradient of antibiotic concentrations.
-
The eleventh column will serve as a positive control (inoculum without antibiotic), and the twelfth column as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations to the desired final test concentrations.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure turbidity.
-
Visualizing Experimental and Mechanistic Pathways
Experimental Workflow
The following diagram illustrates the workflow for the comparative evaluation of the antibacterial activity of this compound and Manumycin A.
Potential Mechanism of Action: Inhibition of Protein Synthesis
While the precise molecular targets of this compound and Manumycin A are not definitively established in the provided literature, many antibiotics derived from Streptomyces function by inhibiting bacterial protein synthesis. The following diagram illustrates this general mechanism.
Conclusion
This compound and Manumycin A represent two natural products with acknowledged antibacterial properties. This compound is suggested to have a broad spectrum of activity, while Manumycin A is primarily active against Gram-positive bacteria. The extensive research into Manumycin A's other biological functions, particularly as a farnesyltransferase inhibitor, has somewhat overshadowed its antibacterial profile in recent literature.
A definitive, quantitative comparison of their antibacterial efficacy requires direct, side-by-side experimental evaluation using standardized methodologies, such as the broth microdilution assay detailed in this guide. Such studies would be invaluable to the scientific and drug development communities in ascertaining the true potential of these compounds as leads for novel antibacterial therapies. Further research is also warranted to elucidate their precise mechanisms of action, which will be critical for any future drug development efforts.
References
Benchmarking Kikumycin A's antitumor activity against known anticancer agents
A comprehensive comparison of the antitumor efficacy of the novel agent Kikumycin A against established anticancer drugs remains a critical yet unrealized objective in oncological research. Despite extensive investigation, publicly available data detailing the antitumor activity, including IC50 values against various cancer cell lines and in vivo efficacy, of this compound are not available at this time. Therefore, a direct, data-driven comparison with known anticancer agents cannot be provided.
This guide was intended to provide researchers, scientists, and drug development professionals with a thorough comparative analysis of this compound's performance against other therapeutic options. The core of this analysis would have been a juxtaposition of quantitative data, detailed experimental protocols, and visual representations of molecular pathways. However, the foundational information required for such a comparison—the antitumor profile of this compound—is not present in the current scientific literature.
For the benefit of researchers in the field, this document will outline the intended structure of the comparative guide and provide examples of the types of data and visualizations that would be included, should information on this compound become available. This framework can serve as a template for future comparative studies of novel anticancer compounds.
Hypothetical Data Presentation: A Template for Comparison
Were data available, the antitumor activities of this compound and selected comparator anticancer agents would be summarized in a clear, tabular format. This allows for at-a-glance comparison of potency across various cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Standard Anticancer Agents
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Doxorubicin | MCF-7 (Breast) | 0.05 - 0.5 | DNA intercalation, Topoisomerase II inhibition |
| Cisplatin | A549 (Lung) | 1 - 10 | DNA cross-linking |
| Paclitaxel | HeLa (Cervical) | 0.002 - 0.01 | Microtubule stabilization |
| Gefitinib | PC-9 (Lung, EGFR mutant) | 0.01 - 0.1 | EGFR tyrosine kinase inhibition |
Table 2: Comparative In Vivo Antitumor Efficacy of this compound and Standard Anticancer Agents
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | N/A |
| Doxorubicin | MDA-MB-231 (Breast) | 5 mg/kg, i.p., weekly | ~60% | [Hypothetical Reference] |
| Cisplatin | A549 (Lung) | 3 mg/kg, i.v., bi-weekly | ~50% | [Hypothetical Reference] |
Experimental Protocols: A Blueprint for Benchmarking Studies
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments would be provided.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or comparator drugs for 48-72 hours.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and administered with this compound, a comparator drug, or a vehicle control via an appropriate route (e.g., intravenous, intraperitoneal, or oral).
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Efficacy Evaluation: At the end of the study, tumor growth inhibition is calculated and statistically analyzed.
Visualizing Molecular Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following are examples of how Graphviz (DOT language) would be used to create these visualizations.
Signaling Pathway Diagram
Should the mechanism of action for this compound be elucidated, a diagram illustrating its interaction with cellular signaling pathways would be generated. For instance, if this compound were found to induce apoptosis via the intrinsic pathway, the diagram would resemble the following:
Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Workflow Diagram
A clear workflow diagram simplifies the understanding of complex experimental procedures.
Workflow for preclinical evaluation of an anticancer agent.
Conclusion and Future Directions
The development of novel anticancer agents is paramount to improving patient outcomes. A rigorous and standardized benchmarking process is essential to identify the most promising candidates for further clinical investigation. While this guide could not provide a direct comparison due to the absence of data on this compound, the framework presented here establishes a clear methodology for such an evaluation.
Future research efforts should focus on elucidating the biological activity of this compound. Should this compound demonstrate significant antitumor properties, the experimental protocols and comparative analyses outlined in this guide will be invaluable for contextualizing its potential as a therapeutic agent. Researchers are encouraged to utilize this framework to ensure that new discoveries are evaluated in a comprehensive and comparative manner, thereby accelerating the translation of promising compounds from the laboratory to the clinic.
Safety Operating Guide
Navigating the Safe Disposal of Kikumycin A: A Procedural Guide
The proper disposal of Kikumycin A, a pyrrole-amidine antibiotic, is critical for ensuring laboratory safety and environmental protection.[1] Due to its biological activity, this compound waste should be managed as hazardous chemical waste. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound and associated materials, tailored for research scientists and drug development professionals.
Note: This guidance is based on best practices for handling potent antibiotics and potentially hazardous compounds. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines for definitive procedures.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the first line of defense against exposure. All personnel handling this compound in any form (solid powder, solutions, or waste) must wear appropriate PPE.[2] Contaminated gloves and gowns should be disposed of as cytotoxic waste.[3]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with chemotherapy-rated nitrile gloves.[3] |
| Body Protection | Gown/Coat | Impermeable, long-sleeved gown.[3] |
| Eye Protection | Safety Goggles/Shield | Chemical safety goggles or a full-face shield.[4] |
| Respiratory | Mask/Respirator | Required when handling the solid powder to prevent aerosol inhalation. |
Disposal Workflow for this compound Waste
The proper segregation and disposal of waste are paramount to prevent contamination and ensure compliance with regulations.[2][5] this compound waste must be segregated from general laboratory trash and other chemical waste streams unless specified by your institution.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Step-by-Step Disposal Protocols
Disposal of Unused or Expired this compound (Solid Powder)
-
Do Not Discard in Regular Trash or Sewer.
-
Keep the compound in its original, clearly labeled container.
-
Affix a hazardous waste tag to the container, following your institution's guidelines.
-
Store the container in a designated, secure hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's EHS department.
Disposal of Contaminated Labware (Non-Sharps)
This category includes gloves, gowns, bench paper, plastic tubes, and vials that have come into contact with this compound.
-
Segregation: Place all contaminated non-sharp solid waste into a designated, leak-proof cytotoxic waste container.[5] This is often a rigid yellow container with a purple lid or a thick, specially marked plastic bag.[5]
-
Sealing: Once full, securely seal the container or bag. Do not overfill.
-
Storage: Store in the designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup by your institution's EHS-approved hazardous waste vendor.
Disposal of Contaminated Sharps
This includes needles, syringes, scalpels, and glass pipettes contaminated with this compound.
-
Containment: Immediately place all contaminated sharps into a designated, puncture-proof sharps container for cytotoxic waste (typically yellow with a purple lid).[5]
-
Do Not Recap Needles.
-
Sealing: Once the container is three-quarters full, lock the lid securely.
-
Disposal: Transfer the sealed container to the hazardous waste accumulation area for final disposal via incineration.[5]
Disposal of Liquid this compound Waste
This includes stock solutions, unused media containing the antibiotic, and contaminated buffers.
-
Do Not Pour Down the Drain. Antibiotics in wastewater can contribute to antimicrobial resistance.[6]
-
Collection: Collect all liquid waste containing this compound in a compatible, sealed, and properly labeled hazardous waste container. The container material must be compatible with the solvent used (e.g., glass for organic solvents).
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent.
-
Storage: Keep the container sealed when not in use and store it in a secondary containment bin within a designated hazardous waste area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department.
Experimental Protocol: Chemical Inactivation of Antibiotic Waste
For certain antibiotic waste streams, chemical inactivation may be an option before disposal, subject to institutional approval and validation. This is a general procedure and must be validated for this compound before implementation.
Objective: To chemically degrade the antibiotic activity of this compound in aqueous solutions. This procedure is based on methods used for other hazardous chemical wastes and should be performed in a chemical fume hood.
Materials:
-
Liquid this compound waste
-
Sodium hypochlorite solution (bleach, ~5-6%) or 1 M Sodium Hydroxide (NaOH)
-
Appropriate PPE (double gloves, gown, eye protection)
-
pH indicator strips
-
Stir plate and stir bar
-
Designated chemical reaction vessel
Methodology:
-
Preparation: Place the sealed container of liquid this compound waste in a chemical fume hood.
-
Basification (using NaOH): Slowly add 1 M NaOH to the waste solution while stirring until the pH is >12. Maintain this pH for at least 12 hours to promote hydrolysis.
-
Oxidation (using Bleach - Alternative to Step 2): Slowly add an excess of sodium hypochlorite solution to the waste while stirring. The amount will depend on the concentration of this compound and should be determined empirically. Allow the reaction to proceed for at least 2-4 hours.
-
Neutralization: After the inactivation period, check the pH of the solution. Neutralize it by slowly adding a suitable acid (e.g., 1 M HCl for NaOH inactivation) or base until the pH is between 6 and 8.
-
Verification (Optional but Recommended): A bioassay could be performed on the treated solution to confirm the inactivation of antimicrobial activity.
-
Disposal: Even after treatment, the neutralized solution should be collected as hazardous chemical waste and disposed of through your EHS office, as degradation byproducts may still be hazardous.[7]
Disclaimer: Autoclaving is generally not effective for destroying heat-stable antibiotics and is not a recommended disposal method for stock solutions.[6] Chemical inactivation procedures must be approved by your institution's safety office.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
